2-Fluoroquinoline-3-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUJOURLTDSVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382549 | |
| Record name | 2-Fluoroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-10-5 | |
| Record name | 2-Fluoroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoroquinoline-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoroquinoline-3-boronic acid (CAS No: 745784-10-5) is a specialized heterocyclic organoboron compound.[1] It serves as a valuable building block in modern synthetic and medicinal chemistry. The quinoline scaffold is a prominent feature in many biologically active molecules, and the fluorine substituent can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. The boronic acid moiety makes it a key reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in drug discovery and materials science. This guide provides a detailed overview of its core physicochemical properties, stability considerations, and the experimental protocols used for their determination.
Core Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes its known properties and provides context with data from analogous compounds.
| Property | Value | Source / Note |
| IUPAC Name | (2-Fluoroquinolin-3-yl)boronic acid | N/A |
| CAS Number | 745784-10-5 | [1] |
| Molecular Formula | C₉H₇BFNO₂ | [1] |
| Molecular Weight | 190.97 g/mol | Calculated from formula |
| Appearance | White to off-white solid | General observation for aryl boronic acids |
| Melting Point | Data not available | For the non-fluorinated analog, Quinoline-3-boronic acid, the melting point is reported as 148-155°C.[2] |
| pKa | Data not available | The pKa of boronic acids is highly dependent on substituents. Fluorinated phenylboronic acids typically have pKa values ranging from 6.17 to 8.77.[3] The nitrogen in the quinoline ring is expected to be electron-withdrawing, likely lowering the pKa compared to phenylboronic acid (pKa ≈ 8.86).[3] |
| logP | Data not available | Predicted values for related structures suggest moderate lipophilicity. The logP for the analogous 7-Fluoroquinoline-3-carboxylic acid is 2.07, which can serve as a rough estimate.[4] |
Solubility Profile
While quantitative solubility data is not published, a qualitative assessment can be made based on the properties of similar fluorinated heteroaromatic boronic acids. The compound is expected to be soluble in polar organic solvents.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid and quinoline nitrogen can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
| Aqueous | Water | Sparingly Soluble | Poor solubility in water is a common feature of many arylboronic acids.[5] Solubility is pH-dependent. |
Stability and Storage
Boronic acids, especially those on electron-deficient heterocyclic systems, are susceptible to degradation. Understanding these pathways is critical for ensuring reagent integrity.
-
Primary Degradation Pathways :
-
Protodeboronation : Cleavage of the C-B bond by a proton source (e.g., water, alcohols), particularly accelerated by heat or base.
-
Oxidation : The carbon-boron bond can be susceptible to oxidation, especially at physiological pH.[6]
-
Dehydration : Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines, especially upon heating or under vacuum.
-
-
Recommended Storage : To mitigate degradation, this compound should be stored at 4°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Handling Unstable Boronic Acids : For applications requiring high stability, boronic acids can be converted to more robust derivatives such as N-methyliminodiacetic acid (MIDA) boronates, which are air-stable solids that can release the active boronic acid in situ during a reaction.[7]
Representative Synthesis
Reaction Scheme: (Starting from a hypothetical 3-Bromo-2-fluoroquinoline precursor)
-
Setup : A two-necked round-bottomed flask is charged with 3-bromo-2-fluoroquinoline (1.0 eq) and triisopropyl borate (2.0 eq) under an inert nitrogen atmosphere and dissolved in anhydrous tetrahydrofuran (THF).[8]
-
Lithiation : The solution is cooled to -78°C using a dry ice/acetone bath.[8] A solution of n-butyllithium in hexanes (2.0 eq) is added dropwise over 1 hour, maintaining the low temperature.[8] The reaction is stirred at -78°C for an additional 2 hours.[8]
-
Quenching and Workup : The cooling bath is removed, and the reaction is allowed to warm to 0°C. The reaction is carefully quenched by the addition of 2 M hydrochloric acid.[8] The pH is then adjusted to ~7 with a sodium bicarbonate solution.[8]
-
Extraction and Isolation : The aqueous mixture is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by precipitation from a nonpolar solvent like hexane or by column chromatography to yield the final product.[8]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below.
Protocol 1: Determination of pKa by Spectrophotometric Titration
This method is suitable for compounds with a UV chromophore and relies on the change in absorbance as the molecule's ionization state changes with pH.
-
Preparation of Buffers : A series of buffers covering a wide pH range (e.g., pH 3 to 13) with a constant ionic strength (e.g., 0.1 M KCl) are prepared.
-
Stock Solution : A stock solution of this compound is prepared in a co-solvent like acetonitrile or DMSO to ensure solubility (e.g., 2.5 mM).
-
Measurement : In a 96-well UV-transparent microplate, aliquots of the stock solution are added to each buffer, resulting in a series of solutions with identical compound concentration but varying pH.
-
Data Acquisition : The UV-Vis spectrum (e.g., 200-400 nm) of each well is recorded using a plate reader.
-
Data Analysis : The absorbance at a wavelength showing the largest difference between the fully protonated and deprotonated species is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point.
Protocol 2: Determination of Solubility by the Dynamic Method
This synthetic method determines the temperature at which a known composition of solute and solvent forms a saturated solution.
-
Sample Preparation : A series of vials are prepared with known masses of this compound and the desired solvent, creating biphasic samples of known mole fraction.
-
Heating and Monitoring : Each vial is placed in a temperature-controlled bath and heated at a slow, constant rate (e.g., 0.2-0.5 K/min) with vigorous stirring.[7]
-
Turbidity Measurement : The turbidity of the solution is monitored continuously. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the sample.[7]
-
Equilibrium Point : The temperature at which the last solid particles disappear and the solution becomes clear is recorded. This is the solid-liquid equilibrium point for that specific composition.[7]
-
Solubility Curve : The process is repeated for all prepared compositions to construct a solubility curve (solubility as a function of temperature).
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a novel research chemical like this compound.
Caption: Synthesis and Characterization Workflow for this compound.
References
- 1. usbio.net [usbio.net]
- 2. 191162-39-7 CAS MSDS (3-Quinolineboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Fluoroquinoline-3-boronic acid (CAS: 745784-10-5) for Researchers and Drug Development Professionals
Introduction: 2-Fluoroquinoline-3-boronic acid is a specialized heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, combining a quinoline scaffold with a fluorine atom and a boronic acid moiety, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and the biological context of its derivatives, with a focus on their potential as anticancer agents.
Core Compound Data: this compound
Quantitative data for this compound is summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 745784-10-5 | [1] |
| Molecular Formula | C₉H₇BFNO₂ | [1] |
| Molecular Weight | 190.97 g/mol | N/A |
| Melting Point | 89-94 °C | N/A |
| Boiling Point | 404.3 °C at 760 mmHg | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Synonyms | (2-Fluoroquinolin-3-yl)boronic acid, 3-Borono-2-fluoroquinoline | N/A |
Synthetic Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned in two main stages: the formation of a 2-fluoro-3-haloquinoline precursor, followed by conversion of the halide to the boronic acid.
Step 1: Synthesis of 2-Fluoro-3-bromoquinoline (Precursor)
A common route to quinoline cores is the Combes quinoline synthesis or a variation thereof. Starting from a suitably substituted aniline, such as 2-fluoroaniline, and a β-diketone, one can construct the quinoline ring. Subsequent halogenation at the 3-position would yield the desired precursor. A more direct approach could involve the synthesis of 2-amino-3-bromofluorobenzene followed by a reaction to build the quinoline ring.
Step 2: Conversion of 2-Fluoro-3-bromoquinoline to this compound
Two primary methods are applicable for this transformation:
-
Lithium-Halogen Exchange followed by Borylation: This classic method involves the reaction of the aryl halide with an organolithium reagent (e.g., n-butyllithium) at low temperatures to form a lithiated intermediate. This intermediate is then quenched with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup to yield the boronic acid.[2][3]
-
Palladium-Catalyzed Borylation: This method utilizes a palladium catalyst, a phosphine ligand, a base, and a boron source, typically bis(pinacolato)diboron (B₂pin₂), to directly convert the aryl halide to a boronate ester.[4][5] The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid. This method often offers milder reaction conditions and better functional group tolerance compared to lithium-halogen exchange.
A generalized workflow for these synthetic transformations is depicted below.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various aryl or heteroaryl halides. This reaction is instrumental in the synthesis of complex molecules for drug discovery.[6][7]
General Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, toluene, or DMF) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography on silica gel.
Biological Context and Signaling Pathways of Fluoroquinolone Derivatives
Derivatives synthesized from this compound belong to the broader class of fluoroquinolones, which are known for their significant biological activities, particularly as antibacterial and anticancer agents.[8][9]
Anticancer Activity and Mechanism of Action
The primary mechanism of anticancer action for many fluoroquinolone derivatives is the inhibition of human topoisomerase II.[8][10] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in the DNA of cancer cells. This DNA damage triggers a cascade of cellular events, including cell cycle arrest and apoptosis (programmed cell death).[11][12]
Topoisomerase II Inhibition and Apoptosis Induction:
The inhibition of topoisomerase II by a fluoroquinolone derivative initiates a DNA damage response. This can lead to the activation of cell cycle checkpoints, often causing arrest in the G2/M or S phase, which prevents the cell from progressing through mitosis with damaged DNA.[12][13] If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. This is frequently mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[11]
Applications in Drug Discovery
The versatility of this compound in Suzuki-Miyaura coupling allows for the synthesis of a diverse library of novel fluoroquinolone derivatives. By coupling this core with various aryl and heteroaryl halides, researchers can systematically explore the structure-activity relationships (SAR) of these compounds. This approach is crucial for optimizing potency, selectivity, and pharmacokinetic properties in the development of new drug candidates, particularly in the area of oncology. For instance, specific derivatives of quinolones have been investigated as inhibitors of other critical targets in cancer signaling, such as Aurora kinases, and their synthesis can be facilitated by boronic acid precursors.[1]
Conclusion
This compound is a key building block for the synthesis of advanced fluoroquinolone derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of novel compounds with potential therapeutic value. The primary anticancer mechanism of many of these derivatives involves the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis. This technical guide provides researchers and drug development professionals with essential data and protocols to facilitate the use of this versatile compound in their research endeavors. Further exploration of derivatives of this compound may lead to the discovery of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Solubility of 2-Fluoroquinoline-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated stability and solubility characteristics of 2-Fluoroquinoline-3-boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally analogous compounds, such as phenylboronic acid and other fluoroquinoline derivatives, to project its physicochemical properties. Detailed experimental protocols are provided to enable researchers to determine precise quantitative data for their specific applications.
Core Concepts: Stability and Solubility of Boronic Acids
Boronic acids are a class of compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is well-established. However, their stability and solubility can be influenced by various factors, including pH, temperature, solvent, and light exposure.
The quinoline moiety in this compound is a heterocyclic aromatic system, which can influence its solubility in organic solvents and its potential for degradation under certain conditions. The fluorine substituent can further modulate these properties.
Projected Solubility Profile
The solubility of this compound is expected to be dictated by the polar boronic acid group and the larger, more aromatic quinoline ring. A qualitative projection of its solubility in common laboratory solvents is presented in Table 1.
Table 1: Projected Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Projected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The boronic acid moiety can form hydrogen bonds with protic solvents, but the hydrophobic quinoline ring may limit high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | Moderately Soluble to Sparingly Soluble | Ethers are generally good solvents for boronic acids.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | The overall polarity of the compound may be too high for significant solubility in less polar chlorinated solvents. |
| Nonpolar | Toluene, Hexanes | Insoluble | The high polarity of the boronic acid group prevents significant interaction with nonpolar solvents.[2] |
Note: This qualitative assessment is based on general principles and data for similar compounds. Experimental verification is strongly recommended.
Key Stability Considerations and Degradation Pathways
Boronic acids are susceptible to several degradation pathways that can impact their purity and reactivity.[2] Proper storage and handling are crucial to maintain the integrity of this compound.
Table 2: Stability Considerations for this compound
| Factor | Potential Impact | Mitigation Strategies |
| Moisture | Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible equilibrium that can affect the compound's reactivity and apparent molecular weight.[1] | Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for reactions where stability is critical. |
| Oxidation | Protodeboronation: The carbon-boron bond can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents, leading to the formation of 2-fluoroquinoline. Some studies on peptide boronic acids have shown that the boronic acid group can be cleaved to give an alcohol.[3] | Store in a tightly sealed container, away from strong oxidizing agents. Purging with an inert gas can also be beneficial. |
| pH | Degradation: Both strongly acidic and basic conditions can promote the degradation of boronic acids, including protodeboronation.[2] At physiological pH, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[4] | Maintain a neutral pH for aqueous solutions where possible, unless specific reaction conditions require otherwise. Use of buffer solutions is recommended for aqueous applications. |
| Light | Photodecomposition: Aromatic compounds, including quinoline derivatives, can be susceptible to photodecomposition.[5] Forced degradation studies on some fluoroquinolones have shown susceptibility to photolytic conditions.[6] | Store in an opaque or amber vial to protect from light. |
| Temperature | Thermal Degradation: Elevated temperatures can accelerate degradation processes. Recommended storage is typically at refrigerated temperatures (e.g., 0-8°C).[2] | Store at recommended low temperatures and avoid prolonged exposure to high temperatures. |
Below is a conceptual diagram illustrating a potential degradation pathway for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
To obtain precise quantitative data for this compound, the following experimental protocols are recommended.
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffer at various pH values, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[7]
-
Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature until the solid has settled. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration (Optional but Recommended): Filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining fine particles.
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the standards and the filtered supernatant samples by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
HPLC Conditions (Example):
-
-
Data Analysis: Construct a calibration curve from the standards. Use the regression equation to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.[7]
This high-throughput method assesses the tendency of a compound to precipitate from a solution when transitioning from a high-solubility solvent (typically DMSO) to an aqueous medium.[7]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[7]
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[7]
-
Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well of another 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (e.g., 1-5%) to minimize its effect on solubility.[7]
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Analyze the plate for the presence of precipitate using a plate reader to measure light scattering (nephelometry or turbidimetry). Alternatively, visually inspect the wells.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
The following diagram outlines the workflow for the thermodynamic solubility assay.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Forced degradation studies are essential to identify potential degradation products and pathways.[5]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:
-
Acidic: e.g., 0.1 M HCl
-
Basic: e.g., 0.1 M NaOH
-
Oxidative: e.g., 3% H₂O₂
-
Thermal: Heat the solution (e.g., 60°C)
-
Photolytic: Expose the solution to a controlled light source providing both UV and visible light (e.g., as per ICH Q1B guidelines).[5]
-
-
Control Samples: For each condition, prepare a control sample stored under normal conditions (e.g., protected from light at room temperature or refrigerated). For photostability testing, a dark control wrapped in aluminum foil is necessary.[5]
-
Time Points: Withdraw aliquots from each stressed and control sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). A diode-array detector (DAD) is useful for assessing peak purity.
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point.
-
Determine the rate of degradation under each stress condition.
-
Characterize any significant degradation products using LC-MS/MS and NMR if necessary.
-
Summary and Recommendations
It is strongly recommended that researchers experimentally verify the solubility and stability of this compound under the specific conditions relevant to their applications using the protocols outlined in this guide. This will ensure the reliable and effective use of this compound in research and development.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Rise of a New Hybrid: A Technical Guide to the Biological Activity of Fluoroquinolone Boronic Acid Derivatives
For Immediate Release
A new frontier in drug development is emerging with the fusion of two powerful chemical entities: fluoroquinolone antibiotics and boronic acid derivatives. This technical guide provides an in-depth analysis of the biological activities of these novel hybrid molecules, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as antibacterial and anticancer agents.
This guide synthesizes current research to present quantitative data on the efficacy of these compounds, details the experimental methodologies used to evaluate them, and visualizes the key cellular pathways they influence.
Executive Summary
Fluoroquinolones have long been a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity targeting bacterial DNA gyrase and topoisomerase IV. However, the rise of antibiotic resistance necessitates the development of novel therapeutic strategies. The conjugation of fluoroquinolones with boronic acid derivatives, known for their ability to inhibit a variety of enzymes, represents a promising approach to overcome resistance and expand the therapeutic utility of this important class of drugs. This guide explores the multifaceted biological activities of these hybrid compounds, with a particular focus on their enhanced antibacterial efficacy and their emerging potential as anticancer agents.
Anticancer Activity of Fluoroquinolone-Boron Complexes
Recent studies have highlighted the potential of fluoroquinolone-boron hybrids as promising anticancer agents. These compounds have demonstrated significant antiproliferative effects against cervical cancer cell lines.
Quantitative Anticancer Data
A key study investigated the efficacy of five hybrid fluoroquinolone-boron complexes against SiHa and CasKi cervical cancer cell lines. The results, presented in Table 1, indicate that the introduction of different heterocyclic moieties at the C-7 position of the fluoroquinolone scaffold, in conjunction with a boron complex, significantly influences their cytotoxic potential. Notably, the 7-hydantoin and 7-dihydropyridine derivatives exhibited the most potent inhibitory effects.
Table 1: Proliferation Inhibition of Fluoroquinolone-Boron Hybrids in Cervical Cancer Cell Lines
| Compound ID | C-7 Substituent | Target Cell Line | Estimated IC50 (µg/mL) |
| 3a | 7-dihydropyridine | SiHa | ~50 |
| CasKi | ~50 | ||
| 3b | 7-hydantoin | SiHa | ~50 |
| CasKi | ~25 | ||
| 3c | 7-uracil | SiHa | > 150 (inactive) |
| CasKi | > 150 (inactive) | ||
| 3d | 7-benzimidazole | SiHa | ~100 |
| CasKi | ~75 | ||
| 3e | 7-carbazole | SiHa | ~100 |
| CasKi | ~100 |
Data is estimated from dose-response curves presented in Hernández-López et al., 2019.[1]
Potential Anticancer Mechanisms of Action
While the parent fluoroquinolones are known to target topoisomerases, the addition of a boronic acid moiety may introduce novel mechanisms of action. Research on other boronic acid-containing compounds and some fluoroquinolone derivatives suggests potential involvement of key signaling pathways in cancer progression.
Studies on certain quinolone derivatives have shown that they can exert their biological effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[2][3]. These pathways are crucial for cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers. The boronic acid component of the hybrid molecules could enhance the inhibition of these pathways, contributing to their anticancer activity.
Boronic acids are well-established inhibitors of proteasomes and serine proteases, enzymes that play critical roles in protein degradation and cellular signaling. The covalent interaction between the boronic acid moiety and the active site of these enzymes can lead to the induction of apoptosis (programmed cell death) in cancer cells. It is plausible that fluoroquinolone boronic acid derivatives retain this inhibitory activity, providing an additional avenue for their anticancer effects.
Antibacterial Activity of Fluoroquinolone Boronic Acid Derivatives
The primary therapeutic application of fluoroquinolones is in combating bacterial infections. The development of fluoroquinolone-boron hybrids aims to enhance their efficacy, particularly against resistant strains.
Quantitative Antibacterial Data
A notable example is the difluoroboranyl-fluoroquinolone complex, designated "7a". This compound has demonstrated potent antibacterial activity against Staphylococcus aureus, a common and often drug-resistant pathogen.
Table 2: Antibacterial Activity of Difluoroboranyl-Fluoroquinolone "7a" against Staphylococcus aureus
| Compound | MIC (µg/mL) | MBC (µg/mL) | In Vivo Efficacy (Murine Pneumonia Model) |
| 7a | 0.25 | 0.25 | Effective in reducing lung pneumonic tissue |
| Ciprofloxacin | 0.25 | 0.5 | - |
Data from Hernández-López et al., 2022.[4][5]
The data indicates that compound "7a" exhibits bactericidal activity at the same concentration that it inhibits bacterial growth, suggesting a potent killing effect. Furthermore, its efficacy in an in vivo model underscores its potential as a therapeutic agent.
Mechanism of Antibacterial Action
The established mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair, and ultimately, bacterial cell death. The boron moiety in the hybrid derivatives may contribute to enhanced activity through several mechanisms, including improved cell penetration or the inhibition of other essential bacterial enzymes, such as serine proteases.
Experimental Protocols
This section provides an overview of the standard methodologies employed in the evaluation of the biological activities of fluoroquinolone boronic acid derivatives.
Antibacterial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Protocol Steps:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the fluoroquinolone boronic acid derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
This method is used for a qualitative or semi-quantitative assessment of antimicrobial activity.
Protocol Steps:
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized bacterial suspension.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Addition: A defined volume of the test compound solution (at a specific concentration) is added to each well. A solvent control is also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
In Vitro Cytotoxicity Screening
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow:
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluoroquinolone boronic acid derivative for a specified period (typically 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined.
Conclusion and Future Directions
The conjugation of fluoroquinolones with boronic acid derivatives represents a highly promising strategy in the development of novel therapeutics. The preliminary data on their antibacterial and anticancer activities are encouraging, suggesting that these hybrid molecules may possess enhanced efficacy and potentially novel mechanisms of action that can address the challenges of drug resistance.
Future research should focus on:
-
Synthesizing a broader range of fluoroquinolone boronic acid derivatives to establish a comprehensive structure-activity relationship.
-
Evaluating the antibacterial activity of these compounds against a wider panel of clinically relevant and drug-resistant bacterial strains.
-
Screening for anticancer activity across a diverse range of cancer cell lines and elucidating the specific signaling pathways involved.
-
Conducting in-depth mechanistic studies to confirm the inhibition of proteasomes, serine proteases, and other potential targets.
-
Performing preclinical in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.
The continued exploration of fluoroquinolone boronic acid derivatives holds significant potential for the discovery of next-generation antibacterial and anticancer drugs.
References
- 1. ricaxcan.uaz.edu.mx [ricaxcan.uaz.edu.mx]
- 2. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Fluoroquinolone Derivatives as Potent Antimicrobial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, mechanism of action, and antimicrobial evaluation of novel fluoroquinolone derivatives. Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1][2][3] The emergence of antibiotic-resistant bacterial strains necessitates the development of new derivatives with enhanced potency and a broader spectrum of activity.[3] This document details synthetic strategies, experimental protocols, and antimicrobial activity data for novel fluoroquinolone compounds, offering a valuable resource for researchers in the field of antimicrobial drug discovery.
Core Synthetic Strategies
The foundational structure of fluoroquinolones offers several positions for chemical modification to enhance antimicrobial activity and pharmacokinetic properties. The most common synthetic strategies involve modifications at the C-7, N-1, and C-3 positions of the quinolone core.
A prevalent method for synthesizing the fluoroquinolone core is through the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis.[4] A representative synthetic pathway often starts with a substituted benzoyl chloride, such as 2,4-dichloro-5-fluoro benzoyl chloride, which undergoes a series of reactions including acylation, enamine formation, cyclization, and ring closure to form the quinolone nucleus.[5][6]
Subsequent modifications, particularly at the C-7 position, are crucial for modulating the antibacterial spectrum and potency. This is typically achieved through nucleophilic substitution reactions where the 7-chloro or 7-fluoro substituent is displaced by a variety of cyclic amines, such as piperazine and its derivatives.[5][7] For instance, the reaction of a 7-chloro-quinolone intermediate with piperazine in a solvent like dimethyl sulfoxide (DMSO) is a key step in the synthesis of widely used fluoroquinolones like ciprofloxacin.[5][8] Further derivatization of the piperazine ring can lead to novel compounds with improved activity against resistant strains.[7]
Modifications at the N-1 position with different alkyl or cycloalkyl groups, such as a cyclopropyl group, are known to significantly influence the overall efficacy of the compounds.[9] Additionally, the carboxylic acid group at the C-3 position can be esterified or converted to amide derivatives to create prodrugs or novel compounds with altered properties.[10][11]
Below is a generalized synthetic scheme for novel fluoroquinolone derivatives.
Mechanism of Antimicrobial Action
Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into the DNA, a process essential for the initiation of replication.[2] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is responsible for decatenating daughter chromosomes following DNA replication.[1][2] By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize the DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome.[12] This disruption of DNA integrity ultimately triggers cell death.
The following diagram illustrates the mechanism of action of fluoroquinolones.
Experimental Workflow for Synthesis and Evaluation
The development of novel fluoroquinolone derivatives follows a structured workflow from synthesis to antimicrobial evaluation. This process begins with the chemical synthesis of the target compounds, followed by purification and structural characterization. The antimicrobial activity is then assessed, primarily through the determination of the Minimum Inhibitory Concentration (MIC).
The diagram below outlines the typical experimental workflow.
Antimicrobial Activity of Novel Fluoroquinolone Derivatives
The antimicrobial efficacy of newly synthesized fluoroquinolone derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2] The following tables summarize the MIC values of representative novel fluoroquinolone derivatives against various Gram-positive and Gram-negative bacterial strains.
Table 1: Antimicrobial Activity of C-7 Substituted Ciprofloxacin Derivatives
| Compound | Modification at C-7 | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | P. aeruginosa (MIC in µg/mL) | Reference |
| Ciprofloxacin | Piperazinyl | <0.016 | <0.016 | 0.25 | [11] |
| 5h | 4-(4-(benzoyl)carbopiperazin-1-yl)piperazinyl | <0.016 | <0.016 | 16 | [11] |
| 5k | 4-(4-(benzenesulfonyl)carbopiperazin-1-yl)piperazinyl | <0.016 | <0.016 | 16 | [11] |
| 5l | 4-(4-(benzenesulfonyl)carbopiperazin-1-yl)piperazinyl | 4 | <0.016 | 16 | [11] |
Table 2: Antimicrobial Activity of Glycosylated Fluoroquinolone Derivatives
| Compound | Parent Fluoroquinolone | Modification at C-3 | Fluoroquinolone-Resistant E. coli (MIC in mM) | C. albicans (MIC in mM) | Reference |
| Ciprofloxacin | Ciprofloxacin | - | 0.5098 | - | [13] |
| 9 | Ciprofloxacin | Glucosamine-amide linkage | 0.2668 | - | [13] |
| 10 | Norfloxacin | Glucosamine-amide linkage | 0.1358 | 0.0056 | [13] |
| 13 | Moxifloxacin | Glucosamine-amide linkage | 0.0898 | - | [13] |
Detailed Experimental Protocols
Synthesis of a Novel C-7 Substituted Fluoroquinolone Derivative
This protocol is adapted from the synthesis of 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivatives of ciprofloxacin.[7]
Step 1: Synthesis of Ciprofloxacin (2) A mixture of 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1) and piperazine in dimethylsulfoxide is subjected to microwave irradiation (100 W) for 2 hours to yield ciprofloxacin (2).[7]
Step 2: Synthesis of 7-(4-Carbopiperazin-1-yl) Intermediate (3) The piperazinyl moiety at the C-7 position of ciprofloxacin is reacted in situ with triphosgene and N-protected piperazine to yield the 7-(4-carbopiperazin-1-yl) intermediate (3).[7]
Step 3: Deprotection to Yield Amine (4) The protecting group on the terminal piperazine nitrogen of intermediate (3) is removed, for example, by catalytic hydrogenation (H2, 5% Pd/C), to give the free amine (4).[7]
Step 4: Acylation to Yield the Final Derivative (e.g., 5h) To a solution of amine (4) (1.5 mmol) in a mixture of DCM/EtOH (4:1, 150 mL), triethylamine (3.0 mmol) and the desired aroyl chloride (e.g., benzoyl chloride) (1.2 mmol) are added. The mixture is stirred at room temperature under an argon atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7] The product is then purified.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][10][14]
1. Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the synthesized fluoroquinolone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a working stock solution.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2][14]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2][14]
3. Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial working stock solution to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last well of the dilution series.
4. Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.[2][10]
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. benchchem.com [benchchem.com]
- 6. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 7. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 12. Broth microdilution reference methodology | PDF [slideshare.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 2-Fluoroquinoline-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Fluoroquinoline-3-boronic acid, a specialized reagent used in synthetic chemistry. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document has been compiled using data from close structural analogs, primarily Quinoline-3-boronic acid, and general principles for handling heterocyclic boronic acids. Professionals should use this guide as a foundational resource, supplementing it with institutional safety protocols and professional judgment.
Section 1: Hazard Identification and Classification
This compound is not extensively characterized for its toxicological properties. However, based on the hazard profile of its close analog, Quinoline-3-boronic acid (CAS 191162-39-7), it should be handled as a hazardous substance.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Section 2: Physical and Chemical Properties
| Property | This compound | Quinoline-3-boronic acid |
| CAS Number | MFCD05664131 (MDL Number)[2] | 191162-39-7 |
| Molecular Formula | C₉H₇BFNO₂[2] | C₉H₈BNO₂ |
| Molecular Weight | 190.97 g/mol [2] | 172.98 g/mol |
| Appearance | Solid (Anticipated) | Solid |
| Melting Point | Not Available | 191-196 °C |
| Storage Temperature | Not Available | 2-8°C |
Section 3: Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are critical to ensure safety and maintain the integrity of the reagent.
3.1 Safe Handling Workflow
All operations involving this compound, especially handling the solid powder, must be performed in a controlled environment to minimize exposure.
Caption: General workflow for safely handling solid this compound.
3.2 Storage Requirements
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.[1]
-
For long-term stability, refrigeration (2-8°C) is recommended, similar to its non-fluorinated analog.
-
Store away from incompatible materials such as strong oxidizing agents.
3.3 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. Inspect gloves before use. |
| Body Protection | Laboratory coat. | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved particulate respirator is required. | Prevents inhalation of harmful dust. |
Section 4: Experimental Protocols
This compound is primarily used as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules.
4.1 Representative Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of 2-Fluoropyridine-3-boronic acid and serves as a robust starting point for methodology development.[3]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane/water)
-
Microwave synthesis vial with stir bar
Procedure:
-
In a chemical fume hood, add the this compound, aryl halide, palladium catalyst, and base to a microwave synthesis vial containing a stir bar.
-
Add the degassed solvent system to achieve a reaction concentration of approximately 0.1 - 0.5 M.
-
Seal the vial securely with the appropriate cap.
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature before opening.
-
Proceed with standard aqueous work-up and purification by flash column chromatography.
4.2 Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key mechanistic steps of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 5: Toxicological and Ecological Information
5.1 Toxicological Profile (Inferred)
-
Acute Effects: As indicated by the hazard statements, acute exposure is likely to cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may be harmful, a common concern for many boronic acids.
-
Chronic Effects: No data is available for this compound. Some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities in a drug development context.[3] The quinoline core is present in many biologically active compounds, but the specific toxicological profile of this derivative is uncharacterized.[4][5]
5.2 Risk Assessment Logic
The following diagram outlines the logical steps for risk assessment and mitigation when planning to work with this compound.
Caption: Risk assessment flowchart for laboratory use of this compound.
5.3 Ecological Information No specific ecological data is available. As a standard precaution, this chemical should not be allowed to enter drains or waterways. All waste materials must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.
References
Methodological & Application
Application Notes for Suzuki-Miyaura Coupling of 2-Fluoroquinoline-3-boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This protocol focuses on the application of 2-Fluoroquinoline-3-boronic acid as a key building block. The quinoline moiety is a prevalent scaffold in numerous biologically active compounds, and the incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The development of robust Suzuki coupling protocols for this compound is therefore of considerable interest to researchers in medicinal chemistry and drug discovery.
Challenges in the Suzuki coupling of nitrogen-containing heteroaryl boronic acids, such as this compound, can include competitive protodeboronation and catalyst inhibition by the nitrogen lone pair. The selection of appropriate reaction conditions, including the palladium catalyst, ligand, base, and solvent system, is crucial for achieving high yields and purity of the desired biaryl or heteroaryl-quinoline products. This document provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. The methodologies presented are based on established procedures for similar challenging Suzuki couplings and are intended to serve as a starting point for reaction optimization.
Summary of Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of haloquinolines and related nitrogen-containing heterocycles, which can be adapted for this compound. Optimization of these parameters is often necessary for specific substrates.
| Component | Examples and Recommendations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, JohnPhos |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, Ethanol/H₂O |
| (Hetero)aryl Halide | Aryl Iodides > Aryl Bromides > Aryl Chlorides |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Workflow for Suzuki-Miyaura Coupling
Figure 1. A schematic overview of the experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Disclaimer: The following is a representative protocol and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
(Hetero)aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the (hetero)aryl halide (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen).
-
Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
-
Analysis:
-
Characterize the purified product by appropriate analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.
-
Catalytic Cycle of the Suzuki-Miyaura Coupling
Figure 2. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 2-Fluoroquinoline-3-boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This method is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3] The coupling of heteroaryl boronic acids, such as 2-fluoroquinoline-3-boronic acid, presents unique challenges. These substrates can be prone to protodeboronation under basic reaction conditions, and the heteroatoms can coordinate to the palladium catalyst, leading to catalyst inhibition.[3][4][5] The presence of a fluorine atom at the 2-position of the quinoline ring further modulates the electronic properties and reactivity of the molecule.
This document provides a guide for researchers, scientists, and drug development professionals on the selection of palladium catalysts and the application of experimental protocols for the successful Suzuki-Miyaura coupling of this compound. The recommendations are based on established methodologies for challenging heteroaryl coupling reactions.
Data Presentation: Recommended Catalyst Systems
The choice of the palladium source and ligand is critical for achieving high yields and reaction efficiency. For challenging substrates like this compound, modern catalyst systems often employ palladium precatalysts and sterically hindered, electron-rich phosphine ligands.[3][6] Below is a summary of recommended catalyst systems based on their proven efficacy in the coupling of structurally related and challenging heteroaryl boronic acids.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes and (Analogous) References |
| Buchwald Precatalyst System | XPhos Pd G3 (1-3) | - | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 40-110 | 0.5-12 | Highly active for unstable heteroaryl boronic acids.[4][5][6] |
| Traditional Pd(0) System | Pd(PPh₃)₄ (3-5) | - | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/Water, DME | 80-100 | 12-24 | A classic system, may require higher catalyst loading and longer reaction times for challenging substrates.[7][8] |
| Pd(II) with Bulky Phosphine Ligand System 1 | Pd(OAc)₂ (1-3) | SPhos (1.5-4.5) | K₃PO₄, CsF | Toluene, Dioxane | Room Temp - 100 | 2-18 | Effective for a wide range of heteroaryl couplings, including chlorides.[9] |
| Pd(II) with Bulky Phosphine Ligand System 2 | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₃PO₄, Cs₂CO₃ | Dioxane/Water | Room Temp - 90 | 12-24 | Particularly effective for electron-rich aryl chlorides.[6][10] |
| Air-Stable Phosphine Oxide Ligand System | POPd-mix (3) | - | t-BuOLi, CsF | Isopropanol, Dioxane | 90-105 | 12-18 | Utilizes air- and heat-stable catalysts, beneficial for high-throughput screening.[11] |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is provided below. Note: Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for any specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To a dry reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
In a separate vial, weigh the palladium catalyst and ligand (if not using a precatalyst).
-
-
Reaction Setup:
-
Seal the reaction vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times to ensure anaerobic conditions.
-
Add the palladium catalyst and ligand to the reaction vessel under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (refer to the table above for starting points) for the specified time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Decision Tree for Catalyst and Condition Selection
Caption: Decision tree for catalyst and condition selection.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
2-Fluoroquinoline-3-boronic Acid: A Versatile Building Block for Advanced Organic Synthesis in Drug Discovery
Introduction: 2-Fluoroquinoline-3-boronic acid is a valuable heterocyclic building block in organic synthesis, particularly for the construction of novel molecular architectures with potential pharmacological applications. Its unique structure, featuring a quinoline core, a fluorine substituent, and a reactive boronic acid moiety, makes it an attractive starting material for the synthesis of diverse compound libraries. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the fluoroquinoline scaffold, a position known to be critical for biological activity in many quinolone-based compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in drug discovery and development.
Application Notes
The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the synthesis of a wide array of 3-aryl-2-fluoroquinolines, which are scaffolds of significant interest in medicinal chemistry due to their demonstrated antibacterial and anticancer activities.
Anticipated Applications in Drug Discovery:
-
Antibacterial Agents: The fluoroquinolone core is a well-established pharmacophore in antibacterial drugs.[1][2] Modification at the C-3 position with various aryl groups can lead to the development of new antibacterial agents with improved potency, expanded spectrum of activity, or the ability to overcome existing resistance mechanisms.[3][4]
-
Anticancer Agents: Numerous studies have shown that derivatives of quinoline and fluoroquinolone exhibit significant anticancer properties.[5][6][7][8] The introduction of specific aryl moieties at the 3-position can modulate the cytotoxic and anti-proliferative activities of these compounds against various cancer cell lines.
Quantitative Data Presentation
The following tables summarize the biological activities of various 3-substituted fluoroquinolone derivatives, illustrating the potential of compounds that can be synthesized from this compound.
Table 1: Antibacterial Activity of 3-Substituted Fluoroquinolone Derivatives
| Compound Class | Test Organism | MIC (μg/mL) | Reference |
| 3-Arylfuran-2(5H)-one-fluoroquinolone hybrid | Multidrug-resistant Escherichia coli | 0.11 (MIC50) | [3] |
| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl)quinolone | Klebsiella pneumoniae | 0.005 (mM) | [1] |
| 3-(2-aminothiazol-4-yl)-7-chloro-6-(pyrrolidin-1-yl)quinolone | Candida albicans | 0.010 (mM) | [1] |
| Norfloxacin-1,3,4-oxadiazole derivatives | Mycobacterium smegmatis H37Rv | 16.20 - 22.35 | [1] |
Table 2: Anticancer Activity of 3-Substituted Fluoroquinolone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin-1,3,4-thiadiazole derivative | Human hepatocellular carcinoma (Huh-7) | 25.75 | [1] |
| 3-Aryl-2-quinolone derivative (Compound 7) | Human breast cancer (MCF-7) | Markedly decreased cell migration at 10⁻⁷ M | [5] |
| 3-Aryl-2-quinolone derivative (Compound 13) | Human breast cancer (MCF-7) | Markedly decreased cell migration at 10⁻⁷ M | [5] |
| 3-Aryl-2-quinolone derivative (Compound 16) | Human breast cancer (MCF-7) | Markedly decreased cell migration at 10⁻⁷ M | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes a plausible method for the synthesis of the pinacol ester of this compound via a Miyaura borylation reaction, starting from 3-bromo-2-fluoroquinoline.
Reaction Scheme:
Figure 1: Miyaura Borylation of 3-Bromo-2-fluoroquinoline.
Materials:
-
3-Bromo-2-fluoroquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-2-fluoroquinoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester with an Aryl Bromide
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the synthesized boronic ester with a generic aryl bromide.
Reaction Workflow:
Figure 2: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound pinacol ester, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.[9]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[9]
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.[9]
-
Monitor the reaction progress using TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[9]
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]
-
Concentrate the filtrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-fluoroquinoline.
Signaling Pathways and Logical Relationships
The antibacterial and anticancer activities of fluoroquinolone derivatives often stem from their interaction with key cellular pathways.
Mechanism of Action for Fluoroquinolone-based Drugs:
Figure 3: Simplified MOA for Fluoroquinolones.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aryl-2-quinolone derivatives: synthesis and characterization of in vitro and in vivo antitumor effects with emphasis on a new therapeutical target connected with cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Fluoroquinoline-3-boronic Acid in Materials Science
Disclaimer: Direct, documented applications of 2-fluoroquinoline-3-boronic acid in materials science are not extensively reported in current literature. The following application notes and protocols are based on the known functionalities of its constituent chemical groups—the quinoline ring, the fluorine atom, and the boronic acid moiety—and are presented as potential, exploratory avenues for research and development.
Introduction
This compound is a versatile organic compound with significant potential for applications in advanced materials science. Its unique structure, combining a fluorescent and electron-accepting fluoroquinoline core with a reactive boronic acid group, makes it a promising building block for a new generation of functional materials. This document outlines potential applications and provides detailed hypothetical protocols for its use in organic electronics and chemical sensing.
Potential Applications
The key structural features of this compound suggest its utility in two primary areas:
-
Organic Electronics: The electron-deficient nature of the fluoroquinoline ring system makes it a candidate for n-type (electron-transporting) materials in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The boronic acid group allows for its incorporation into conjugated polymer backbones via Suzuki coupling reactions.
-
Fluorescent Chemical Sensors: Quinoline derivatives are often fluorescent. This property, combined with the ability of the boronic acid group to reversibly bind with diols (like sugars and other biologically relevant molecules), makes it a strong candidate for the development of fluorescent chemosensors.
Application 1: Synthesis of a Conjugated Polymer for Organic Electronics
This protocol describes a hypothetical synthesis of a copolymer, Poly(2-fluoroquinoline-alt-fluorene), for potential use as an electron-transporting layer in an OLED.
Experimental Protocol
Objective: To synthesize a copolymer of this compound and 2,7-dibromo-9,9-dioctylfluorene via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
2,7-dibromo-9,9-dioctylfluorene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
To a 100 mL Schlenk flask, add this compound (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene (40 mL) and a 2 M aqueous solution of K₂CO₃ (10 mL) are added via syringe.
-
The reaction mixture is heated to 90°C and stirred vigorously under an argon atmosphere for 48 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene (2 x 20 mL).
-
The combined organic layers are washed with deionized water (3 x 30 mL) and brine (1 x 30 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The resulting crude polymer is purified by precipitation from a concentrated toluene solution into methanol. The precipitate is collected by filtration and dried under vacuum.
Expected Material Properties
The resulting polymer is expected to exhibit properties suitable for organic electronic applications. The incorporation of the fluoroquinoline unit is predicted to enhance electron affinity and thermal stability.
| Property | Predicted Value/Characteristic | Rationale |
| LUMO Energy Level | -2.8 to -3.2 eV | The electron-withdrawing nature of the fluoroquinoline unit lowers the LUMO, facilitating electron injection. |
| HOMO Energy Level | -5.8 to -6.2 eV | Deep HOMO level, typical for fluorene-based polymers, leading to good air stability. |
| Thermal Stability (Td5) | > 350 °C | Fluorine substitution is known to increase thermal stability in conjugated polymers. |
| Solubility | Soluble in common organic solvents (toluene, chloroform, THF) | The dioctyl chains on the fluorene unit ensure good processability. |
| Photoluminescence (PL) | Emission in the blue-green region of the spectrum (in solution) | Expected emission from the conjugated polymer backbone. |
Workflow Diagram
Caption: Suzuki polymerization workflow for synthesizing a novel copolymer.
Application 2: Fluorescent Sensor for Sugars
This protocol outlines a hypothetical experiment to evaluate this compound as a fluorescent sensor for fructose, a representative sugar.
Experimental Protocol
Objective: To investigate the change in fluorescence intensity of this compound upon binding with fructose in a buffered aqueous solution.
Materials:
-
This compound
-
Fructose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (spectroscopic grade)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound (1 mM) in methanol.
-
Prepare a stock solution of fructose (1 M) in PBS.
-
Prepare a series of test solutions by adding increasing concentrations of fructose (from 0 mM to 100 mM) to a solution of this compound (10 µM) in PBS. Ensure the final volume and methanol concentration are constant across all samples.
-
Allow the solutions to equilibrate for 10 minutes at room temperature.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of this compound (determined beforehand).
-
Record the fluorescence intensity at the emission maximum for each fructose concentration.
-
Plot the change in fluorescence intensity as a function of fructose concentration to determine the binding affinity and sensitivity.
Sensing Mechanism
The sensing mechanism is based on the interaction between the boronic acid and the diol groups of fructose. This binding event is expected to alter the electronic environment of the quinoline fluorophore, leading to a change in its fluorescence properties (e.g., quenching or enhancement).
Sensing Mechanism Diagram
Caption: Mechanism of a boronic acid-based fluorescent sugar sensor.
Application Notes and Protocols for the Synthesis of 2-Arylquinolines via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. Compounds bearing this core structure exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Notably, several 2-arylquinoline derivatives have been investigated as potent anticancer agents, targeting key signaling pathways involved in tumor progression.[1][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 2-arylquinolines, offering a direct and efficient route to construct the crucial carbon-carbon bond between the quinoline core and an aryl group.[6][7][8][9] This reaction typically involves the palladium-catalyzed coupling of a 2-haloquinoline with an arylboronic acid in the presence of a base.[8][9] This document provides detailed application notes and experimental protocols for the synthesis of 2-arylquinolines using boronic acids, aimed at researchers and professionals in drug development and organic synthesis.
Reaction Principle: The Suzuki-Miyaura Coupling
The synthesis of 2-arylquinolines via this methodology is based on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds.[10] The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11][12]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-haloquinoline (typically a 2-bromo or 2-chloroquinoline) to form a Pd(II) intermediate.[6][10]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[6][10][11] The base is crucial for the activation of the organoboron reagent.[11]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the desired 2-arylquinoline product and regenerate the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[6][10][12]
Key Experimental Parameters
The success of the Suzuki-Miyaura coupling for the synthesis of 2-arylquinolines is highly dependent on the careful selection of several experimental parameters:
-
Catalyst: Palladium complexes are the most commonly used catalysts.[13] Pre-catalysts like Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ with appropriate phosphine ligands are frequently employed.[5][7][14] The choice of ligand can be critical, especially for challenging substrates.[9]
-
Haloquinoline: 2-Bromoquinolines and 2-iodoquinolines are generally more reactive than 2-chloroquinolines.[7] However, recent advances have enabled the efficient coupling of the less expensive and more readily available 2-chloroquinolines.[15][16][17]
-
Boronic Acid: A wide variety of aryl and heteroarylboronic acids can be used, allowing for the synthesis of a diverse library of 2-arylquinolines.[18][19] The stability and purity of the boronic acid are important for achieving high yields.
-
Base: An appropriate base is essential for the transmetalation step.[11] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.[11]
-
Solvent: A range of organic solvents can be used, often in combination with water. Common solvent systems include dioxane/water, toluene/water, and DMF.[5] The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.
Experimental Protocols
Below are two representative protocols for the synthesis of 2-arylquinolines using boronic acids under different catalytic conditions.
Protocol 1: Palladium-Tetrakis(triphenylphosphine) Catalyzed Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-haloquinoline with an arylboronic acid using Pd(PPh₃)₄ as the catalyst.
Materials:
-
2-Haloquinoline (e.g., 2-bromoquinoline) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add the 2-haloquinoline (1.0 mmol), arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and palladium(0)tetrakis(triphenylphosphine) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Palladium(II) Acetate and SPhos Catalyzed Synthesis for Challenging Substrates
This protocol is suitable for more challenging couplings, such as those involving sterically hindered substrates or less reactive chloroquinolines, utilizing a more active catalytic system.
Materials:
-
2-Chloroquinoline (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer/hotplate
-
Inert gas supply (Argon)
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.
-
To this mixture, add the 2-chloroquinoline (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add the remaining toluene (3 mL) and water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various 2-arylquinolines.
Table 1: Synthesis of 2-Arylquinolines from 2-Bromoquinoline using Protocol 1
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylquinoline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinoline | 88 |
| 3 | 3-Tolylboronic acid | 2-(3-Tolyl)quinoline | 90 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)quinoline | 85 |
| 5 | 2-Naphthylboronic acid | 2-(Naphthalen-2-yl)quinoline | 82 |
Table 2: Synthesis of 2-Arylquinolines from 2-Chloroquinoline using Protocol 2
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylquinoline | 85 |
| 2 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)quinoline | 78 |
| 3 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)quinoline | 82 |
| 4 | Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)quinoline | 75 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)quinoline | 80 |
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwjmrd.com [wwjmrd.com]
- 9. mdpi.com [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 17. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Kinase Inhibitors with Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile nature allows for substitutions that can be tailored to target the ATP-binding sites of various protein kinases, making it a valuable framework for the development of novel kinase inhibitors.[1][3][4] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, the development of kinase inhibitors has become a major focus in drug discovery.[3] This document provides detailed application notes and experimental protocols for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of quinoline-based kinase inhibitors targeting key oncogenic kinases such as EGFR, VEGFR-2, c-Met, and Pim-1.
I. Synthesis of Quinoline-Based Kinase Inhibitors
The synthesis of quinoline scaffolds can be achieved through various established methods, including the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.[7] The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring. Subsequent modifications are then performed to introduce the pharmacophoric features necessary for kinase inhibition.
A. General Synthesis of 4-Anilinoquinoline Derivatives (EGFR/VEGFR-2 Inhibitors)
A common strategy for synthesizing 4-anilinoquinoline-based inhibitors involves the reaction of a 4-chloroquinoline intermediate with a substituted aniline.
Protocol 1: Synthesis of a 4-Anilinoquinoline-3-carbonitrile Derivative
This protocol describes a general procedure for the synthesis of a 4-anilinoquinoline-3-carbonitrile derivative, a common scaffold for EGFR inhibitors.[2][8]
Materials:
-
Substituted 2-aminobenzonitrile
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline
-
Appropriate solvents (e.g., diphenyl ether, isopropanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 4-hydroxyquinoline-3-carbonitrile:
-
A mixture of a substituted 2-aminobenzonitrile and ethyl acetoacetate is heated in a high-boiling point solvent like diphenyl ether.
-
Alternatively, the reactants can be heated in polyphosphoric acid (PPA) to facilitate the cyclization reaction.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed, and dried to yield the 4-hydroxyquinoline-3-carbonitrile intermediate.
-
-
Chlorination to 4-chloroquinoline-3-carbonitrile:
-
The 4-hydroxyquinoline-3-carbonitrile intermediate is refluxed with phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed, and dried.
-
-
Synthesis of the final 4-anilinoquinoline-3-carbonitrile:
-
The 4-chloroquinoline-3-carbonitrile intermediate is reacted with a substituted aniline in a suitable solvent such as isopropanol or DMF, often in the presence of a base (e.g., triethylamine or potassium carbonate) to scavenge the HCl generated.
-
The reaction mixture is heated until completion (monitored by TLC).
-
The product is isolated by precipitation or extraction and purified by column chromatography or recrystallization.
-
B. Synthesis of Quinoline-based c-Met and Pim-1 Inhibitors
The synthesis of quinoline-based inhibitors for c-Met and Pim-1 often involves building upon the quinoline core with different side chains and functional groups to achieve desired interactions within the kinase active site.
II. Biological Evaluation of Quinoline-Based Kinase Inhibitors
The biological evaluation of newly synthesized compounds is crucial to determine their potency, selectivity, and mechanism of action. This typically involves in vitro kinase assays followed by cell-based assays.
A. In Vitro Kinase Inhibition Assay
The inhibitory activity of the quinoline derivatives against the target kinase is determined by in vitro kinase assays. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction.[3]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™) [3]
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, c-Met, Pim-1)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (quinoline derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the generated ADP into ATP. This newly formed ATP is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
B. Cell-Based Assays
Cell-based assays are essential to evaluate the effect of the inhibitors on cellular processes such as proliferation, apoptosis, and cell cycle progression in cancer cell lines that are dependent on the target kinase.
Protocol 3: Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining) [9][10][11][12]
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specified time to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining) [1][3][4][5]
Materials:
-
Cancer cell line
-
Test compounds
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to stain the cellular DNA and remove RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.
III. Data Presentation
Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the inhibitory activities of the synthesized quinoline derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Quinoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-EGFR-1 | EGFR (wild-type) | 15 |
| Example-EGFR-2 | EGFR (L858R/T790M) | 50 |
| Example-VEGFR-1 | VEGFR-2 | 25 |
| Example-cMet-1 | c-Met | 10 |
| Example-Pim-1 | Pim-1 | 30 |
Table 2: Antiproliferative Activity of Quinoline Derivatives
| Compound ID | Cell Line | GI₅₀ (µM) |
| Example-EGFR-1 | A549 (Lung Cancer) | 0.5 |
| Example-VEGFR-1 | HUVEC (Endothelial) | 1.2 |
| Example-cMet-1 | MKN-45 (Gastric Cancer) | 0.8 |
| Example-Pim-1 | PC-3 (Prostate Cancer) | 2.5 |
IV. Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways, experimental workflows, and structure-activity relationships.
A. Signaling Pathways
Caption: General signaling pathway of Receptor Tyrosine Kinases.
B. Experimental Workflow
Caption: Workflow for developing quinoline kinase inhibitors.
C. Structure-Activity Relationship (SAR)
Caption: SAR for 4-anilinoquinoline kinase inhibitors.
V. Conclusion
The quinoline scaffold remains a highly valuable starting point for the design and development of potent and selective kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers in this field, from the initial synthesis of quinoline derivatives to their thorough biological evaluation. By systematically applying these methodologies and analyzing the resulting data, new and improved kinase inhibitors with therapeutic potential can be discovered and optimized.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Heteroaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] This powerful tool is particularly crucial in medicinal chemistry and materials science for the synthesis of complex molecules containing heteroaryl moieties, which are prevalent in pharmaceuticals and functional materials.[3][4] These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki-Miyaura cross-coupling of heteroaryl compounds.
Introduction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[2][5] While highly effective for aryl-aryl coupling, the application to heteroaryl substrates can be challenging.[4][6] Heteroatoms can coordinate to the palladium catalyst, leading to deactivation, and the electronic properties of heteroaromatic rings can influence reactivity.[3][4] Furthermore, heteroaryl boronic acids are often prone to protodeboronation.[1][3] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and selectivity.[7]
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves a three-step catalytic cycle:[1][2][8]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the heteroaryl halide to form a palladium(II) intermediate.[1][2]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[2][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biheteroaryl product and regenerating the palladium(0) catalyst.[1][2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction of heteroaryl compounds.
Key Experimental Parameters and Protocols
The success of a heteroaryl Suzuki-Miyaura coupling is highly dependent on the careful optimization of several parameters.
Palladium Catalyst and Ligands
The choice of palladium source and, more importantly, the supporting ligand is crucial for an efficient reaction. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[10]
-
Common Palladium Pre-catalysts: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and preformed palladium-ligand complexes (e.g., XPhos Pd G2).
-
Effective Ligands for Heteroaryl Coupling:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are highly effective for coupling a wide range of heteroaryl substrates, including challenging combinations.[8] They promote fast reaction rates and can be used at low catalyst loadings.
-
N-Heterocyclic Carbenes (NHCs): Offer strong σ-donation and are robust catalysts, particularly for the coupling of aryl chlorides.
-
Other Phosphine Ligands: P(t-Bu)₃, PCy₃, and dppf are also widely used.
-
Boron Source
While heteroarylboronic acids are common, their instability can lead to lower yields due to protodeboronation.[1][3]
-
Heteroarylboronic Acids: Readily available but can be prone to decomposition.
-
Heteroarylboronic Esters (e.g., pinacol, neopentyl glycol): More stable than the corresponding boronic acids and are excellent coupling partners.[3]
-
Potassium Heteroaryltrifluoroborates: Air- and moisture-stable crystalline solids that are good alternatives to boronic acids.
Base
The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are the most commonly used bases.[11] Cs₂CO₃ is often effective for challenging couplings. K₃PO₄ is a strong base that can be beneficial in many cases.
-
Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are sometimes used, particularly for base-sensitive substrates.[11]
Solvent
The choice of solvent is important for solubility of the reactants and catalyst, as well as for the reaction temperature.
-
Aprotic Polar Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used, often with the addition of water.
-
Aprotic Nonpolar Solvents: Toluene is a common choice, particularly for higher reaction temperatures.
-
Protic Solvents: Alcohols like n-butanol can be effective for certain couplings.[6]
-
Anhydrous Conditions: For some challenging heteroaryl-heteroaryl couplings, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) have been shown to be effective.[3]
General Experimental Protocol
The following is a general procedure for the Suzuki-Miyaura cross-coupling of a heteroaryl bromide with a heteroarylboronic acid. Note: This protocol should be optimized for specific substrates.
Materials:
-
Heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
Heteroarylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the heteroaryl bromide, heteroarylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium pre-catalyst and ligand under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biheteroaryl product.
Data on Heteroaryl-Heteroaryl Suzuki-Miyaura Cross-Coupling Reactions
The following tables summarize reaction conditions and yields for the coupling of various heteroaryl compounds, providing a reference for starting points in reaction optimization.
Table 1: Coupling of Pyridine Derivatives
| Heteroaryl Halide | Heteroarylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 |
| 3-Bromopyridine | 2-Furylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 16 | 88 |
| 4-Chloropyridine | 3-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | DME | 80 | 18 | 92 |
Table 2: Coupling of Thiophene and Furan Derivatives
| Heteroaryl Halide | Heteroarylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | 2-Pyridylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 3-Bromofuran | Phenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | THF | 60 | 6 | 91 |
| 2-Chlorothiophene | 3-Furanboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 24 | 78 |
Table 3: Coupling of Other Heterocyclic Systems
| Heteroaryl Halide | Heteroarylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 94 |
| 5-Bromoindole | 4-Pyridylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | DME/H₂O | 80 | 12 | 89 |
| 2-Chloropyrazine | 3-Furanboronic acid | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ (2) | n-Butanol | 100 | 4 | 96[6] |
Troubleshooting and Considerations
-
Low Yields:
-
Catalyst deactivation: Increase catalyst/ligand loading or switch to a more robust ligand (e.g., Buchwald-type). Ensure the reaction is performed under an inert atmosphere.
-
Protodeboronation: Use a boronic ester instead of a boronic acid, or employ anhydrous conditions.
-
Insufficient reactivity: Switch to a more reactive halide (I > Br > Cl) or a more potent catalyst system. Increase the reaction temperature.
-
-
Side Reactions:
-
Homocoupling of the boronic acid: Can occur at high temperatures. Lowering the temperature or using a different base may help.
-
-
Site Selectivity:
By carefully considering these parameters and utilizing the provided protocols and data as a starting point, researchers can successfully employ the Suzuki-Miyaura cross-coupling for the synthesis of a diverse range of valuable heteroaryl compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 2-Fluoroquinoline-3-boronic acid
Technical Support Center: Suzuki Coupling with 2-Fluoroquinoline-3-boronic acid
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki-Miyaura coupling reactions involving this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers may face, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields with this substrate are common and typically stem from a few key challenges inherent to its structure. This compound is an electron-deficient heteroaryl boronic acid, which presents specific difficulties:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of a base.[1][2][3] Heteroaryl boronic acids are particularly susceptible to this issue.[4][5]
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, inhibiting its activity and slowing down the catalytic cycle.[4][6]
-
Homocoupling: The boronic acid can couple with itself to form a bi-quinoline byproduct. This side reaction is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[6]
-
Poor Substrate Reactivity: The combination of the electron-withdrawing fluorine and the quinoline ring can affect the electronic properties and reactivity of the boronic acid.
Question 2: I suspect protodeboronation is the primary issue. How can I confirm this and what are the best strategies to prevent it?
Answer: You can often identify the protodeboronated byproduct (2-fluoroquinoline) by LC-MS or crude NMR analysis of your reaction mixture. To mitigate protodeboronation, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[1] Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF), which are often effective while minimizing this side reaction.[3][7]
-
Employ Anhydrous Conditions: Water is often required for the hydrolysis of boronic esters or to solubilize inorganic bases, but it can also promote protodeboronation.[8][9] Using anhydrous solvents and finely powdered, dry bases can significantly reduce this side reaction.[3][4]
-
Convert to a More Stable Boron Species: Boronic acids are more prone to protodeboronation than their ester or trifluoroborate salt counterparts.[2][5] Converting this compound to its corresponding pinacol ester or potassium trifluoroborate salt (R-BF₃K) can dramatically improve stability and yield.[3][5][6] These derivatives are less susceptible to premature hydrolysis.[10]
-
Optimize Reaction Time and Temperature: Use a highly active catalyst system that allows for lower reaction temperatures or shorter reaction times, providing less opportunity for the decomposition of the boronic acid.[11]
Question 3: My starting materials remain largely unreacted even after extended reaction times. Is the catalyst being deactivated?
Answer: Yes, unreacted starting material strongly suggests an issue with catalyst activity. The nitrogen atom in the quinoline ring is a likely culprit for catalyst inhibition.[4][6]
-
Select Bulky, Electron-Rich Ligands: Employing bulky dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is critical.[3][6] These ligands form stable, active palladium complexes that promote the difficult oxidative addition step and sterically shield the metal center from inhibitory coordination by the quinoline nitrogen.[6]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for slow turnover or partial deactivation.
-
Use a Palladium(0) Source: Start with a Pd(0) source like Pd₂(dba)₃. Pd(II) precatalysts require an initial reduction step, which can sometimes be inefficient and lead to side reactions like homocoupling.[12]
Question 4: How can I choose the optimal combination of base and solvent for this challenging coupling?
Answer: The ideal base and solvent are highly interdependent and substrate-specific. A systematic screening is often the best approach.
-
Base Selection: Stronger, non-nucleophilic bases are often preferred for challenging couplings.[3] Start with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered to maximize surface area and reactivity.[3]
-
Solvent Selection: Aprotic polar solvents are standard choices.[3]
-
Dioxane, THF, or 2-MeTHF: These are excellent starting points, often used under anhydrous conditions.[3]
-
Toluene/Water or Dioxane/Water Mixtures: While aqueous conditions can promote protodeboronation, they are sometimes necessary for solubility. If using a biphasic system, ensure vigorous stirring.[13]
-
Anhydrous Systems with Soluble Bases: For highly sensitive substrates, a completely anhydrous system using a soluble organic base like potassium trimethylsilanolate (TMSOK) can be highly effective, preventing issues related to mass transfer and hydrolysis.[4][8]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield Suzuki reactions with this compound.
Caption: A workflow diagram for troubleshooting low yields.
Quantitative Data & Recommended Conditions
Direct yield comparisons for this compound are sparse. The following table provides a summary of generally successful conditions for challenging heteroaryl Suzuki-Miyaura couplings, which serve as an excellent starting point for optimization.
| Component | Recommendation | Rationale & Key Considerations | Citations |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a direct Pd(0) source, avoiding potentially inefficient in-situ reduction. | [2][12][14] |
| Ligand | Buchwald Ligands (SPhos, XPhos, RuPhos) or P(t-Bu)₃ | Bulky, electron-rich ligands are essential to promote oxidative addition and prevent catalyst inhibition by the quinoline nitrogen. | [2][3][5][6] |
| Base | K₃PO₄, Cs₂CO₃, or KF | Stronger, non-nucleophilic bases are often required. K₃PO₄ and KF are good first choices to minimize protodeboronation. Ensure the base is anhydrous and finely powdered. | [3][7][13] |
| Solvent | 1,4-Dioxane, THF, or Toluene | Anhydrous aprotic polar solvents are generally preferred to limit protodeboronation. | [3][4][13] |
| Boron Reagent | Pinacol Ester or Potassium Trifluoroborate (R-BF₃K) | If protodeboronation persists with the boronic acid, converting to a more stable derivative is highly recommended. | [3][5][6] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed but can also increase the rate of side reactions. Start lower and increase if necessary. | [6][13][14] |
Suzuki-Miyaura Catalytic Cycle
Understanding the key steps of the reaction can help in diagnosing issues. For instance, a failure in oxidative addition will leave starting materials unreacted, while issues in transmetalation may be linked to the choice of base.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with a generic (hetero)aryl halide. Note: Optimization will be required for specific substrates.
Methodology: Optimized Suzuki-Miyaura Coupling Protocol
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the (hetero)aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and finely powdered anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[6]
-
In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[14][15]
-
-
Reaction Setup (Inert Atmosphere):
-
Solvent and Reagent Addition:
-
Add the palladium catalyst and ligand mixture to the Schlenk tube against a positive flow of inert gas.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1-0.2 M with respect to the halide) via syringe.[14]
-
-
Reaction Execution:
-
Place the sealed Schlenk tube into a preheated oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).[6]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.[6]
-
Wash the filtrate with water and then with brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[6][14]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoroquinoline-3-boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reactions of 2-Fluoroquinoline-3-boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions to overcome them.
Issue 1: Low to No Yield of the Desired Product
-
Potential Cause 1: Inactive Catalyst: The palladium catalyst may have decomposed or is not the active Pd(0) species.
-
Solution:
-
Use a fresh batch of the palladium precatalyst.
-
If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction to Pd(0).
-
Consider using more robust, air-stable precatalysts like palladacycles (e.g., XPhos Pd G3).[1]
-
-
-
Potential Cause 2: Inefficient Transmetalation: The transfer of the fluoroquinolyl group from boron to the palladium center may be slow.
-
Solution:
-
The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings.[2]
-
Ensure the base is sufficiently soluble in the reaction medium. The addition of water to the solvent system can aid in dissolving inorganic bases.
-
-
-
Potential Cause 3: Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution:
-
Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically hinder the coordination of the nitrogen atom to the palladium.[2]
-
-
Issue 2: Significant Protodeboronation of this compound
-
Potential Cause 1: Presence of Protic Impurities: Water, alcohols, or other protic species in the reaction mixture can lead to the cleavage of the C-B bond.
-
Solution:
-
Use rigorously dried and degassed solvents and reagents.
-
While some water can be beneficial, an excess should be avoided. Optimize the solvent-to-water ratio.[2]
-
-
-
Potential Cause 2: Harsh Reaction Conditions: High temperatures and prolonged reaction times can accelerate the rate of protodeboronation.
-
Solution:
-
Optimize the reaction temperature; higher is not always better.
-
Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.[2]
-
Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which can undergo a slow-release of the active boronic acid under the reaction conditions.
-
-
Issue 3: Formation of Homocoupling Byproducts
-
Potential Cause 1: Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Solution:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Properly degas all solvents and reagents before use by methods such as freeze-pump-thaw or by bubbling with an inert gas.[2]
-
-
-
Potential Cause 2: In-situ Reduction of Pd(II) by Boronic Acid: If a Pd(II) precatalyst is used, it can be reduced to Pd(0) by the homocoupling of two boronic acid molecules.
-
Solution:
-
Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a precatalyst that is readily reduced by other means.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?
A1: Based on literature for structurally similar heteroaryl boronic acids, a robust starting point would be:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or a precatalyst like Pd(dppf)Cl₂ (2-5 mol%).
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A 4:1 to 10:1 mixture of an aprotic solvent like 1,4-dioxane or toluene with water.
-
Temperature: 80-100 °C. These conditions should be further optimized for each specific substrate combination.[2]
Q2: How can I monitor the stability of this compound during the reaction?
A2: You can monitor the reaction by taking small aliquots at different time points and analyzing them by LC-MS or ¹H NMR. Look for the disappearance of the starting boronic acid and the appearance of the desired product, as well as the formation of 2-fluoroquinoline, which would indicate protodeboronation.[2]
Q3: Is it necessary to use an inert atmosphere for these reactions?
A3: Yes, it is highly recommended to perform Suzuki-Miyaura coupling reactions under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and lower yields.[2]
Q4: My boronic acid is poorly soluble. What can I do?
A4: Solubility issues can often be addressed by the choice of solvent. Polar aprotic solvents like DMF or the use of co-solvents may help. Additionally, ensuring the base is at least partially soluble is crucial for the reaction to proceed.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effects of different reaction parameters on the yield of Suzuki-Miyaura couplings of a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), with 2-thiopheneboronic acid. These results provide a valuable starting point for optimizing reactions with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 77 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | High |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | n-Butanol | 100 | High |
| 4 | Pd(dppf)Cl₂ (10) | - | CsF (3) | Dioxane/H₂O (4:1) | 100 | High |
| 5 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | Moderate |
| 6 | Pd(dppf)Cl₂ (10) | - | Li₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | <5 |
Data adapted from studies on pyridine-2-sulfonyl fluoride and other heteroaryl systems. Yields are illustrative and will vary depending on the specific aryl halide and reaction conditions.[2][3]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol:
Procedure:
-
To a microwave synthesis vial, add this compound (1.2-1.5 equiv), the aryl halide (1.0 equiv), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 equiv).[4]
-
Add the chosen degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1-0.5 M.[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[4]
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in Suzuki couplings.
References
preventing protodeboronation of 2-Fluoroquinoline-3-boronic acid
Welcome to the Technical Support Center for 2-Fluoroquinoline-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and use of this compound in chemical synthesis, with a particular focus on preventing protodeboronation.
Troubleshooting Guide: Preventing Protodeboronation
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a common challenge encountered with electron-deficient heteroaromatic boronic acids such as this compound, especially under the basic and often heated conditions of Suzuki-Miyaura cross-coupling reactions. This guide provides a systematic approach to mitigating this side reaction.
Initial Assessment: Identifying the Problem
If you are observing low yields of your desired cross-coupled product and the formation of 2-fluoroquinoline as a byproduct, it is highly likely that protodeboronation is occurring. The following workflow can help you diagnose and solve the issue.
// Nodes start [label="Low Yield & High Protodeboronation\nObserved with\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are you using a strong base\n(e.g., NaOH, KOH, NaOtBu)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Switch to a Milder Base:\nK₃PO₄, Cs₂CO₃, K₂CO₃, or CsF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the reaction temperature > 80 °C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Lower Reaction Temperature:\nAttempt reaction at RT to 60 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Are you using aqueous solvent conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Optimize Water Content:\nUse anhydrous solvents (e.g., dioxane, toluene)\n or minimize water content.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Is protodeboronation still significant?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a4_yes [label="Modify the Boron Reagent:\nConvert to Pinacol or MIDA ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; q5 [label="Is the reaction rate slow?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a5_yes [label="Use a Highly Active Catalyst System:\nEmploy modern phosphine ligands\n(e.g., SPhos, XPhos) to accelerate\ncross-coupling over protodeboronation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="Problem Solved:\nHigh Yield of Desired Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Further Optimization/Consultation\nMay Be Required", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> q2; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> q3; q3 -> a3_yes [label="Yes"]; q3 -> q4 [label="No"]; a3_yes -> q4; q4 -> a4_yes [label="Yes"]; q4 -> q5 [label="No"]; a4_yes -> q5; q5 -> a5_yes [label="Yes"]; q5 -> end_fail [label="No"]; a5_yes -> end_success; a1_yes -> q2; a2_yes -> q3; a3_yes -> q4; a4_yes -> end_success; }
Caption: Troubleshooting workflow for minimizing protodeboronation.Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protodeboronation for this compound?
A: The primary cause is the electron-deficient nature of the fluoroquinoline ring system, which makes the carbon-boron bond more susceptible to cleavage. This process is significantly accelerated under basic conditions, which are common in Suzuki-Miyaura cross-coupling reactions. The mechanism generally involves the formation of a boronate anion, which then undergoes protonolysis.
// Nodes BA [label="Ar-B(OH)₂\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="[Ar-B(OH)₃]⁻\n(Boronate Anion)", fillcolor="#F1F3F4", fontcolor="#202124"]; TS [label="Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Ar-H + B(OH)₄⁻\n(Protodeboronated Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BA -> Boronate [label="+ OH⁻", color="#4285F4"]; Boronate -> BA [label="- OH⁻ (Equilibrium)", color="#4285F4"]; Boronate -> TS [label="+ H₂O (Proton Source)", color="#34A853"]; TS -> Products [label="C-B Bond Cleavage", color="#EA4335"]; }
Caption: Base-catalyzed protodeboronation mechanism.Q2: How do I choose between using a pinacol ester and a MIDA ester?
A: Both pinacol and N-methyliminodiacetic acid (MIDA) esters increase the stability of the boronic acid and are excellent strategies to prevent protodeboronation.
-
Pinacol esters are generally more straightforward to prepare and are often commercially available. They offer a good balance of stability and reactivity.
-
MIDA boronates are exceptionally stable and are often described as "indefinitely bench-top stable". They participate in Suzuki-Miyaura reactions via a "slow-release" mechanism of the free boronic acid under aqueous basic conditions. This keeps the instantaneous concentration of the unstable boronic acid very low, which is highly effective in minimizing protodeboronation, especially for very challenging substrates. MIDA boronates are the preferred choice when working with particularly sensitive coupling partners or when other methods have failed.
Q3: Can I completely eliminate water from my Suzuki-Miyaura reaction to prevent protodeboronation?
A: While excess water can serve as a proton source and promote protodeboronation, completely anhydrous conditions may not be optimal. A small amount of water is often necessary to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃) and to facilitate the hydrolysis of the boronate ester to the active boronic acid, which is crucial for the transmetalation step in the catalytic cycle. The key is to find the optimal balance, often using a high ratio of an anhydrous aprotic solvent (e.g., dioxane, toluene, or THF) to water (e.g., 10:1 to 4:1).
Q4: What is the best way to monitor the extent of protodeboronation in my reaction?
A: The most effective way to monitor both the consumption of your starting materials and the formation of the desired product and the protodeboronated byproduct is by using analytical techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This allows for the separation and identification of all components in the reaction mixture.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the components are volatile.
-
¹H NMR or ¹⁹F NMR Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by NMR can provide quantitative information about the relative amounts of each species. ¹⁹F NMR can be particularly useful for tracking the fluorine-containing starting material and products.
Data Presentation
The following tables summarize the factors influencing protodeboronation and provide a qualitative comparison of different strategies to mitigate it.
Table 1: Influence of Reaction Parameters on Protodeboronation Rate
| Parameter | Effect on Protodeboronation Rate | Rationale |
| Temperature | Increases with higher temperature | Accelerates the rate of all reactions, including decomposition. |
| Base Strength | Increases with stronger bases (e.g., OH⁻) | Promotes the formation of the more reactive boronate anion. |
| Water Content | Can increase with higher water concentration | Water acts as the proton source for the C-B bond cleavage. |
| Catalyst Activity | Decreases with a more active catalyst | A faster desired reaction outcompetes the slower protodeboronation. |
Table 2: Qualitative Comparison of Strategies to Mitigate Protodeboronation
| Strategy | Effectiveness | Ease of Implementation | Considerations |
| Use Milder Base | Moderate to High | Easy | May require higher temperatures or a more active catalyst. |
| Lower Temperature | Moderate | Easy | May significantly slow down the desired reaction. |
| Anhydrous Solvents | Moderate | Moderate | Requires careful drying of solvents and reagents. |
| Use Pinacol Ester | High | Moderate | Requires an additional synthetic step if not commercially available. |
| Use MIDA Ester | Very High | Moderate to Difficult | Synthesis of the MIDA ester can be more complex. |
| Highly Active Catalyst | High | Easy (if available) | Modern catalysts can be expensive. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane:water) via syringe.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound, pinacol ester
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to azeotropically remove water. Alternatively, the reaction can be run over activated molecular sieves.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If molecular sieves were used, filter them off. Concentrate the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly in the subsequent coupling reaction after solvent removal. If necessary, it can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound, MIDA ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.05 equiv.) in a mixture of anhydrous solvents, typically DMSO or a toluene/DMSO mixture.
-
Azeotropic Removal of Water: Heat the mixture to reflux (e.g., 80-110 °C). If using a toluene-containing solvent system, a Dean-Stark apparatus is effective for water removal. For reactions in DMSO, heating under a flow of inert gas or applying a vacuum can help remove water.
-
Reaction Monitoring: Monitor the formation of the MIDA boronate by NMR or LC-MS. The reaction is typically complete within a few hours.
-
Work-up and Purification: Cool the reaction mixture. The MIDA boronate often precipitates upon cooling or upon the addition of an anti-solvent. The solid can be collected by filtration, washed with a non-polar solvent, and dried under vacuum. MIDA boronates are generally stable to silica gel chromatography if further purification is required.
Technical Support Center: Catalyst Selection for Suzuki Reactions with Fluorinated Compounds
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with an aryl fluoride failing or giving low yields?
A1: The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making oxidative addition to a low-valent transition metal center, the rate-determining step in many cases, particularly challenging.[1] Standard palladium catalysts that are effective for aryl bromides or iodides often fail with aryl fluorides.[2] Success with these substrates typically requires specialized catalyst systems.
Several factors could be contributing to poor performance:
-
Catalyst Choice: Your palladium catalyst may not be active enough. For aryl fluorides, nickel-based catalysts are often more effective.[3][4]
-
Ligand Selection: If using a palladium catalyst, bulky, electron-rich phosphine ligands are crucial for promoting the difficult oxidative addition step.[5][6]
-
Reaction Conditions: Inadequate temperature, incorrect base, or inappropriate solvent can all lead to failed reactions.
-
Substrate Electronics: Electron-deficient aryl fluorides are generally more reactive than electron-rich ones.[3][7]
Q2: What are the recommended starting points for catalyst systems for aryl fluorides?
A2: For the coupling of aryl fluorides, two main strategies have proven effective:
-
Nickel Catalysis: Nickel(0) complexes are generally more reactive towards C-F bond activation than their palladium counterparts.[8] A common starting point is a combination of a Ni(0) precursor, like Ni(cod)₂, with a phosphine ligand such as PCy₃.[3]
-
Specialized Palladium Catalysis: While more challenging, palladium-catalyzed couplings of aryl fluorides are possible.[9][10] This typically requires the use of highly active catalyst systems, often employing bulky, electron-rich biarylphosphine ligands (Buchwald ligands) like SPhos or XPhos.[11][12]
Q3: Are there any additives that can improve the success rate of Suzuki reactions with aryl fluorides?
A3: Yes, the addition of co-catalysts can significantly enhance the reactivity of nickel-catalyzed Suzuki reactions with aryl fluorides. Metal fluorides such as zirconium(IV) fluoride (ZrF₄) and titanium(IV) fluoride (TiF₄) have been shown to accelerate these reactions, expanding the substrate scope to include a range of electron-deficient aryl fluorides.[3][4][13] The use of ZrCl₄, however, has been shown to be ineffective, highlighting the importance of the fluoride anion in the co-catalyst.[3]
Q4: My substrate has multiple halogen atoms (e.g., F, Cl, Br). How can I achieve selective coupling?
A4: The differential reactivity of carbon-halogen bonds can be exploited for selective cross-coupling. The general order of reactivity for oxidative addition is C-I > C-Br > C-OTf > C-Cl > C-F.[1][14] This allows for sequential cross-coupling reactions. For instance, a C-I or C-Br bond can be selectively coupled using a standard palladium catalyst, leaving C-Cl and C-F bonds intact. Subsequently, a more active catalyst system, such as a nickel catalyst or a palladium catalyst with a specialized ligand, can be used to couple the C-Cl or C-F bond.[3]
Q5: Can alkyl fluorides be used in Suzuki cross-coupling reactions?
A5: Yes, recent advancements have enabled the use of both benzylic and unactivated aliphatic fluorides in Suzuki cross-coupling reactions.[15] These reactions often require distinct palladium and nickel-catalyzed pathways and may involve the use of additives like lithium iodide (LiI) to facilitate C-F bond activation.[15] It is important to note that C(sp³)-F bond activation can be challenging due to high bond dissociation energy and potential side reactions like β-hydride elimination.[15]
Troubleshooting Guide
Problem: Low or no conversion of the starting aryl fluoride.
| Possible Cause | Suggested Solution | Rationale |
| Inactive Catalyst System | Switch from a standard palladium catalyst to a nickel-based system (e.g., Ni(cod)₂/PCy₃).[3] Alternatively, for palladium catalysis, use a highly active ligand such as SPhos, XPhos, or RuPhos.[11][12][16] | The C-F bond is very strong, and its activation requires a highly reactive catalyst. Nickel catalysts are generally more effective for this transformation.[8] Bulky, electron-rich phosphine ligands enhance the electron density on the palladium center, promoting oxidative addition.[5][6] |
| Inadequate Base | Use a stronger base like Cs₂CO₃ or K₃PO₄.[11][17] Fluoride bases such as CsF or KF can also be effective.[18][19] | The base is crucial for the transmetalation step. Stronger or more soluble bases can increase the rate of this step. Fluoride ions can play a beneficial role due to the fluorophilicity of organoboron compounds.[19] |
| Suboptimal Solvent | Screen polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water.[11][20] | The solvent needs to solubilize both the organic substrates and the inorganic base to facilitate the reaction. |
| Reaction Temperature Too Low | Increase the reaction temperature. Microwave irradiation can also be beneficial for achieving higher temperatures and shorter reaction times.[11] | Higher temperatures can help overcome the high activation energy of C-F bond cleavage. |
| Catalyst Decomposition | Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) using degassed solvents. | The active Pd(0) or Ni(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[11][14] |
Problem: Formation of significant side products (e.g., homocoupling, protodeboronation).
| Possible Cause | Suggested Solution | Rationale |
| Protodeboronation of Boronic Acid | Use a boronic ester (e.g., pinacol ester) instead of a boronic acid.[14] Use anhydrous conditions if possible. | Boronic acids can be prone to decomposition, especially under basic conditions. Boronic esters are generally more stable.[14] |
| Homocoupling of Boronic Acid | Ensure a strictly inert atmosphere. Use a Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂).[18] | Oxygen can promote the homocoupling of boronic acids. Using a Pd(0) precursor avoids the initial reduction step that can sometimes lead to side reactions.[14] |
Data Summary
The following tables provide an overview of catalyst systems and reaction conditions for Suzuki-Miyaura reactions with fluorinated compounds.
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorides
| Aryl Fluoride | Arylboronic Ester | Catalyst System | Base | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Fluorobiphenyl | Phenylboronic acid pinacol ester | Ni(cod)₂ / PCy₃ | CsF | - | Dioxane | 100 | 38 | [3] |
| 4-Fluorobiphenyl | Phenylboronic acid pinacol ester | Ni(cod)₂ / PCy₃ | CsF | ZrF₄ | Dioxane | 100 | 80 | [3] |
| 4-Fluorobenzonitrile | Phenylboronic acid pinacol ester | Ni(cod)₂ / PCy₃ | CsF | ZrF₄ | Dioxane | 100 | 95 | [3] |
| 2-Fluoronaphthalene | Phenylboronic acid pinacol ester | Ni(cod)₂ / PCy₃ | CsF | ZrF₄ | Dioxane | 100 | 88 | [3] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Alkyl Fluorides
| Alkyl Fluoride | Boronic Acid | Catalyst System | Base | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Nitrobenzyl fluoride | Phenylboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | Cs₂CO₃ | LiI | Toluene | 100 | 95 | [15] |
| 1-Fluoro-1-phenylethane | Phenylboronic acid | Pd(OAc)₂ / P(o-tolyl)₃ | Cs₂CO₃ | LiI | Toluene | 100 | 85 | [15] |
Experimental Protocols
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorides with ZrF₄ Co-catalyst:
An oven-dried Schlenk tube is charged with Ni(cod)₂ (5-10 mol%), PCy₃ (10-20 mol%), ZrF₄ (1.0 equiv), and CsF (2.0 equiv). The tube is evacuated and backfilled with argon. The aryl fluoride (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), and anhydrous dioxane are added via syringe. The reaction mixture is then heated at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[3]
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzylic Fluorides:
To a vial is added the benzylic fluoride (1.0 equiv), arylboronic acid (2.0 equiv), Cs₂CO₃ (2.0 equiv), LiI (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-tolyl)₃ (10 mol%). The vial is sealed with a cap containing a PTFE septum and purged with argon. Anhydrous toluene is added via syringe, and the reaction mixture is stirred at 100 °C for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water and an organic solvent, and the layers are separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[15]
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for Suzuki reactions with aryl fluorides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Palladium catalysed Suzuki reactions of fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Item - Nickel-Catalyzed SuzukiâMiyaura Reaction of Aryl Fluorides - figshare - Figshare [figshare.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Technical Support Center: Suzuki Couplings with Quinoline Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving quinoline boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to help you optimize your reaction outcomes.
Issue 1: Low or No Yield of the Desired Coupled Product with Consumption of Starting Materials
If you observe low or no yield of your target biaryl product, but your starting materials (quinoline boronic acid and aryl halide) are consumed, it is likely that one or more side reactions are predominating.
Potential Cause 1: Protodeboronation of the Quinoline Boronic Acid
Protodeboronation is a common side reaction where the carbon-boron bond of the quinoline boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a simple quinoline byproduct.[1] This is particularly prevalent with heteroaromatic boronic acids, including quinolines, especially those with the boronic acid group at the 2-position.[2][3]
Solutions:
-
Stabilize the Boronic Acid: Convert the unstable quinoline boronic acid into a more stable derivative before the coupling reaction. Common strategies include the use of:
-
Pinacol esters: These are generally more stable than the corresponding boronic acids.[4]
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable crystalline solids that slowly release the boronic acid in situ under aqueous basic conditions.[1]
-
Potassium organotrifluoroborates (R-BF3K): These salts are significantly more stable and can be used directly in the coupling reaction.[5]
-
Diethanolamine (DABO) boronates: These form air- and water-stable complexes that can be used directly.[6]
-
-
Optimize the Base: The choice and strength of the base are critical. Strong bases, especially in high concentrations, can accelerate protodeboronation.[7]
-
Control the Temperature: Higher temperatures can increase the rate of protodeboronation.[9] If significant protodeboronation is observed, lowering the reaction temperature may be beneficial. This may require a more active catalyst system to maintain a reasonable reaction rate.
-
Use a Highly Active Catalyst: A more efficient catalyst can accelerate the desired cross-coupling reaction, allowing it to outcompete the protodeboronation side reaction.[1][9] Consider using palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[4][8]
-
Minimize Water Content: While some water is often necessary to dissolve the base, excess water can promote protodeboronation.[7] Consider using anhydrous solvents or a solvent system with minimal water.
Potential Cause 2: Homocoupling of the Quinoline Boronic Acid
Homocoupling is another common side reaction that leads to the formation of a biquinoline dimer.[10] This can be promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[11]
Solutions:
-
Thoroughly Degas the Reaction Mixture: Oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[10][11] Ensure your solvents are properly degassed and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that readily generates the active Pd(0) species can minimize homocoupling that occurs during the initial stages of the reaction.[8]
-
Ligand Choice: The choice of ligand can influence the rate of homocoupling. While electron-rich, bulky ligands are often beneficial for the cross-coupling, their effect on homocoupling can be complex and may require screening.[12]
Potential Cause 3: Dehalogenation of the Aryl Halide
In some cases, the aryl halide can undergo dehalogenation, where the halogen is replaced by a hydrogen atom. This is another non-productive pathway that consumes one of the coupling partners.
Solutions:
-
Optimize Reaction Conditions: Dehalogenation can sometimes be minimized by adjusting the base, solvent, and temperature.
-
Ligand Selection: The use of appropriate phosphine ligands can sometimes suppress this side reaction.
The following flowchart provides a logical workflow for troubleshooting low-yield Suzuki coupling reactions with quinoline boronic acids.
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Which position on the quinoline ring is most susceptible to protodeboronation?
A1: While protodeboronation can occur with any quinoline boronic acid isomer, those with the boronic acid group at the 2-position are known to be particularly unstable and prone to this side reaction.[2][3] This is due to the electronic influence of the adjacent nitrogen atom. Boronic acids on the benzene ring portion of the quinoline (positions 5, 6, 7, and 8) are generally more stable than those on the pyridine ring (positions 2, 3, and 4).[13]
Q2: How does the choice of palladium catalyst and ligand affect side reactions?
A2: The catalyst and ligand system plays a crucial role in balancing the desired cross-coupling with side reactions.
-
Catalyst Activity: A highly active catalyst can increase the rate of the Suzuki coupling, which can help it outpace slower side reactions like protodeboronation.[1][9]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings, including those with heteroaromatic substrates.[4][8] They can promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. While these ligands can be beneficial, their impact on homocoupling can be substrate-dependent and may require empirical screening.[12]
Q3: What is the best base to use for Suzuki couplings with quinoline boronic acids?
A3: There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions. However, for sensitive substrates like quinoline boronic acids, it is often advisable to start with milder inorganic bases.
-
Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently good choices.[4][8]
-
Cesium carbonate (Cs₂CO₃) can also be effective, particularly for difficult couplings.[8]
-
Strong hydroxide bases (e.g., NaOH, KOH) should be used with caution as they can significantly promote protodeboronation.[7]
Q4: Should I use aqueous or anhydrous conditions?
A4: The choice between aqueous and anhydrous conditions depends on several factors.
-
Aqueous Conditions: A small amount of water is often required to dissolve the inorganic base and facilitate the transmetalation step.[8] However, excess water can lead to increased protodeboronation.[7]
-
Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions may be beneficial. This often requires the use of a boronic ester derivative (e.g., pinacol or MIDA ester) and a base that is soluble in the organic solvent.
Data on Reaction Parameters and Side Reactions
While a comprehensive quantitative dataset for all quinoline boronic acid isomers is not available in the literature, the following table summarizes the general impact of key reaction parameters on the common side reactions.
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | General Recommendation for Quinoline Boronic Acids |
| Boronic Acid Derivative | Boronic Acid > Boronic Ester > Trifluoroborate/MIDA Boronate (in terms of stability) | Generally less of an effect, but purer derivatives can reduce side products. | Use a more stable derivative (pinacol ester, MIDA boronate, or trifluoroborate) for sensitive quinoline boronic acids. |
| Base | Stronger bases (e.g., hydroxides) increase the rate. | Can be influenced by base strength and solubility. | Use weaker, non-hydroxide bases like K₂CO₃ or K₃PO₄. |
| Temperature | Higher temperatures generally increase the rate. | Higher temperatures can sometimes increase the rate. | Start at a moderate temperature (e.g., 80-90 °C) and adjust as needed. Lower the temperature if protodeboronation is significant. |
| Catalyst/Ligand | A more active catalyst can outcompete protodeboronation. | Can be promoted by inefficient Pd(0) generation or the presence of O₂. | Use a highly active catalyst system (e.g., Pd precatalyst with a bulky, electron-rich phosphine ligand). |
| Solvent | Protic solvents (especially water) can be a proton source. | Generally less of a direct effect, but solubility is key. | Use aprotic polar solvents like dioxane or THF, often with a minimal amount of water to dissolve the base. |
| Atmosphere | Not directly affected. | The presence of oxygen is a major promoter. | Ensure the reaction is performed under an inert atmosphere (argon or nitrogen). |
Experimental Protocol: Suzuki Coupling of 4-Chloroquinoline with 3-Quinolineboronic Acid Pinacol Ester
This protocol is a starting point for a challenging Suzuki coupling involving a quinoline boronic acid derivative and is designed to minimize common side reactions.
Reagents and Equipment:
-
4-Chloroquinoline
-
3-Quinolineboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroquinoline (1.0 equiv), 3-quinolineboronic acid pinacol ester (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the competing side reaction pathways of protodeboronation and homocoupling.
Caption: The Suzuki catalytic cycle and competing side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 2-Fluoroquinoline-3-boronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products derived from 2-Fluoroquinoline-3-boronic acid.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of products from reactions involving this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product After Work-up
Question: My reaction (e.g., a Suzuki-Miyaura coupling) appears to be complete by TLC or LC-MS, but I have a low yield of my desired 2-aryl-fluoroquinoline product after the initial aqueous work-up. What are the potential causes and solutions?
Answer: Low yields after work-up in Suzuki-Miyaura reactions can stem from several factors. A primary consideration is the stability of the boronic acid itself, as heteroaryl boronic acids can be prone to protodeboronation.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Protodeboronation of this compound | The C-B bond is cleaved and replaced by a C-H bond, consuming the starting material without forming the desired product. This is a common issue with electron-deficient heteroaryl boronic acids.[1][2] | - Use a more stable boronic ester derivative, such as a pinacol ester or a MIDA boronate.[1][3] - Optimize the base used in the reaction; sometimes a weaker, non-hydroxide base like K₂CO₃ or Cs₂CO₃ can be beneficial.[2] - Ensure anhydrous reaction conditions if applicable to your specific protocol.[2] |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving unreacted starting materials. | - Increase the reaction time or temperature, while carefully monitoring for byproduct formation. - Screen different palladium catalysts and ligands; more active catalyst systems can improve conversion.[2] |
| Catalyst Inactivation | The palladium catalyst may have been poisoned or decomposed.[4] | - Ensure all reagents and solvents are of high purity and properly degassed to remove oxygen.[1][4] - Consider using a more robust palladium precatalyst.[4] |
| Product Adsorption to Glassware | Highly conjugated or polar compounds can sometimes adhere to the surfaces of the reaction vessel. | - Rinse the reaction vessel thoroughly with a suitable solvent during the work-up procedure. |
Issue 2: Difficulty in Separating the Product from Unreacted Boronic Acid
Question: How can I effectively remove unreacted this compound from my crude product mixture?
Answer: Unreacted boronic acid can often be removed through a basic aqueous wash. This converts the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.
Experimental Protocol: Basic Aqueous Wash
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Separate the aqueous layer.
-
Repeat the wash if necessary, monitoring the removal of the boronic acid by TLC or LC-MS.
-
Wash the organic layer with brine to remove residual base and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 3: Product and Homocoupled Byproduct Have Similar Polarity
Question: My desired 2-aryl-fluoroquinoline product and the homocoupled byproduct (from the coupling of two boronic acid molecules) are difficult to separate by column chromatography. What can I do?
Answer: Separating compounds with similar polarities is a common challenge in purification. Meticulous column chromatography with a shallow solvent gradient is often effective. If the product is a solid, recrystallization can be a highly effective alternative.[3]
Strategies for Separation:
| Technique | Detailed Approach |
| Column Chromatography | - Solvent System Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find the optimal conditions for separation.[3] - Shallow Gradient: Employ a very gradual increase in the polar solvent during elution to maximize the separation between the two compounds. - Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina. |
| Recrystallization | - Solvent Selection: Carefully select a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the byproduct has different solubility characteristics.[5][6] Common recrystallization solvents to screen include ethanol, ethyl acetate/hexanes, and toluene.[7] - Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to promote the formation of pure crystals of the desired product.[6][8] |
Issue 4: Product is Decomposing or Streaking on the Silica Gel Column
Question: I am observing streaking and decomposition of my fluoroquinoline product during silica gel column chromatography. How can I prevent this?
Answer: Fluoroquinolones are basic compounds and can interact strongly with the acidic surface of silica gel, leading to poor separation and decomposition. Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica and improve the chromatography.
Troubleshooting Column Chromatography:
-
Add a Basic Modifier: Incorporate a small percentage (e.g., 0.1-1%) of triethylamine or pyridine into your eluent system.
-
Use Neutralized Silica: Prepare a slurry of silica gel with your eluent containing the basic modifier before packing the column.
-
Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling and Work-up
This protocol is a representative example for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the this compound, aryl halide, and base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[4]
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol for Column Chromatography Purification
-
Select a Solvent System: Based on TLC analysis, choose a solvent system that provides good separation of your product from impurities. A common starting point for fluoroquinolone derivatives is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or acetone).
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the silica gel.
-
Elute the Column: Begin eluting with the chosen solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol for Recrystallization
-
Choose a Solvent: Select a suitable solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot.[5][6]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool in an Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the Crystals: Dry the purified crystals under vacuum.
Data Presentation
The following table provides representative data for a Suzuki-Miyaura coupling reaction of a heteroaryl boronic acid with various aryl halides. While not specific to this compound, it serves as a useful guide for expected outcomes.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a 2-Pyridylboronate [9]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 73 |
| 2 | 4-n-Butylchlorobenzene | 2-(4-n-butylphenyl)pyridine | 76 |
| 3 | 2-Chloro-p-xylene | 2-(2,5-dimethylphenyl)pyridine | 70 |
| 4 | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 78 |
| 5 | 3-Chloropyridine | 2,3'-Bipyridine | 85 |
| Reaction Conditions: 1.0 equiv of aryl chloride, 1.5 equiv of lithium triisopropyl 2-pyridylboronate, 3.0 equiv of KF, 1.5 mol% Pd₂(dba)₃, 3.0 mol% phosphine oxide ligand, Dioxane, 110 °C. |
Visualizations
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A logical decision tree for troubleshooting low-yield reactions involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
effect of base and solvent on 2-Fluoroquinoline-3-boronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoroquinoline-3-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize 2-aryl-3-fluoroquinolines. These structures are of interest in medicinal chemistry and materials science.
Q2: What are the key considerations when selecting a base for a Suzuki-Miyaura coupling with this compound?
A2: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[1] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base in the chosen solvent system are key factors. For similar heteroaryl boronic acids, potassium carbonate (K₂CO₃) has been effectively used.[2]
Q3: How does the choice of solvent affect the reactivity of this compound?
A3: The solvent plays a crucial role in solubilizing the reactants, catalyst, and base. Often, a mixture of an organic solvent and water is employed. Common organic solvents include dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF). Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species. A mixture of a polar aprotic solvent like DMF and water is a suitable starting point for reactions with this compound.[2]
Q4: What are common side reactions to be aware of when using this compound?
A4: A primary side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often promoted by the presence of water and base, and can be exacerbated at higher temperatures. Additionally, the nitrogen atom in the quinoline ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.
Q5: Are there any stability concerns with this compound?
A5: Like many boronic acids, this compound can be susceptible to degradation. It is advisable to store the compound under an inert atmosphere at refrigerated temperatures to minimize decomposition through oxidation and protodeboronation.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Boronic Acid Activation | Ensure the chosen base is sufficiently strong and soluble in the reaction medium. Consider switching to a different base (e.g., from a carbonate to a phosphate). |
| Catalyst Deactivation | The nitrogen on the quinoline ring may be inhibiting the palladium catalyst. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this effect. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst. |
| Protodeboronation of Starting Material | Minimize the amount of water in the reaction or consider using anhydrous conditions if the base is soluble in the organic solvent. Lowering the reaction temperature may also reduce the rate of protodeboronation. |
| Suboptimal Solvent System | The reactants may not be fully soluble. Try a different solvent or adjust the ratio of the organic solvent to water. For instance, if using DMF/water, consider varying the ratio. |
Presence of Significant Impurities
| Observed Impurity | Potential Cause | Troubleshooting Step |
| Protodeboronated Starting Material (2-Fluoroquinoline) | Cleavage of the C-B bond. | See "Protodeboronation of Starting Material" in the table above. Using a less aqueous solvent system or a milder base might be beneficial. |
| Homocoupling of the Aryl Halide | Reaction of the palladium intermediate with another molecule of the aryl halide. | This can sometimes be suppressed by ensuring a slight excess of the boronic acid and optimizing the catalyst and ligand system. |
| Decomposition of the Product | The desired 2-aryl-3-fluoroquinoline may be unstable under the reaction conditions. | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged heating. |
Data Presentation
The following tables summarize typical Suzuki-Miyaura coupling conditions based on literature for structurally similar heteroaryl boronic acids and general knowledge of the reaction. These should serve as a starting point for optimization with this compound.
Table 1: General Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Reference |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | [2] |
| Base | Potassium Carbonate (K₂CO₃) | [2] |
| Solvent | Dimethylformamide (DMF) / Water | [2] |
| Temperature | Elevated temperatures (e.g., 80-120 °C) | [2] |
| Atmosphere | Inert (Nitrogen or Argon) | General Practice |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup : In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition : Under a positive flow of the inert gas, add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 eq).
-
Solvent Addition : Add a degassed mixture of DMF and water (e.g., 4:1 v/v) via syringe.
-
Reaction : Heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluoroquinoline-3-boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 2-Fluoroquinoline-3-boronic acid. The content is structured to offer practical solutions and preventative measures for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in Suzuki-Miyaura coupling reactions with this compound?
A1: Catalyst deactivation in this context primarily stems from two sources:
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, forming an inactive complex. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.
-
Instability of the Boronic Acid: Heteroaryl boronic acids, like this compound, can be prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved, rendering the boronic acid inactive for the desired coupling reaction.
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Visual cues for catalyst deactivation can include:
-
A significant slowdown or complete halt of the reaction progress, as monitored by techniques like TLC or LC-MS.
-
The formation of a black precipitate, commonly known as "palladium black," which is an inactive, aggregated form of the palladium catalyst.
-
A noticeable color change in the reaction mixture that deviates from the expected progression.
Q3: Can the choice of base influence catalyst deactivation?
A3: Absolutely. The base plays a crucial role in the catalytic cycle and can significantly impact catalyst stability. Strong bases can accelerate the decomposition of the boronic acid. Weaker inorganic bases are often preferred to mitigate this issue.
Q4: How does catalyst loading affect the reaction outcome and potential for deactivation?
A4: While increasing catalyst loading might seem like a straightforward solution to a sluggish reaction, it is not always optimal. Higher catalyst concentrations can sometimes lead to an increased rate of side reactions and can make product purification more challenging. It is generally advisable to optimize other reaction parameters before resorting to significantly higher catalyst loadings.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Quinoline Nitrogen | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can sterically shield the palladium center, hindering coordination by the quinoline nitrogen. 2. Use of a Pre-catalyst: Utilize a well-defined palladium pre-catalyst that can be activated under the reaction conditions, ensuring a higher concentration of the active catalytic species. |
| Protodeboronation of Boronic Acid | 1. Choice of Base: Switch to a milder base. For instance, if using a strong base like NaOH, consider trying K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Ensure solvents are adequately dried. 3. Reaction Temperature: Optimize the temperature. Higher temperatures can accelerate both the desired reaction and the decomposition of the boronic acid. |
| Inefficient Catalyst Activity | 1. Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Oxygen can oxidize and deactivate the active Pd(0) species. 2. Catalyst Quality: Ensure the palladium source and ligands are of high purity and have been stored correctly. |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Homocoupling of the Boronic Acid | 1. Strictly Anaerobic Conditions: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. Rigorous degassing is crucial. 2. Controlled Addition: Consider the slow addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration. |
| Decomposition of Starting Materials | 1. Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation products. 2. Temperature Control: Avoid excessive heating, which can lead to the decomposition of sensitive substrates. |
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura coupling reactions involving heteroaromatic compounds. While this data is not specific to this compound, it offers valuable insights for optimizing your reaction conditions.
Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling Reaction
Reaction Model: Coupling of an aryl halide with a generic heteroaryl boronic acid.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 3 | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 88 |
| 4 | NaOH | Toluene/H₂O | 100 | 12 | 65 |
Table 2: Influence of Catalyst Loading on Product Yield
Reaction Model: Coupling of 3-bromoquinoline with an arylboronic acid.
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 1 | 24 | 65 |
| 2 | Pd(PPh₃)₄ | 3 | 18 | 85 |
| 3 | Pd(PPh₃)₄ | 5 | 12 | 90 |
| 4 | Pd(dppf)Cl₂ | 1 | 24 | 72 |
| 5 | Pd(dppf)Cl₂ | 3 | 16 | 91 |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction of an aryl halide with this compound. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Pathways leading to catalyst deactivation.
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Pyridineboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility and success of Suzuki-Miyaura cross-coupling reactions involving pyridineboronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with pyridineboronic acids often challenging?
A1: Suzuki reactions involving pyridineboronic acids present unique challenges due to the inherent properties of the pyridine ring. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is particularly problematic with 2-substituted pyridineboronic acids, a phenomenon often referred to as the "2-pyridyl problem".[1] Furthermore, pyridineboronic acids are susceptible to protodeboronation, a decomposition pathway where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under basic conditions.[2]
Q2: Which pyridineboronic acid isomer is the most difficult to couple and why?
A2: 2-Pyridineboronic acid is generally the most challenging isomer to use in Suzuki couplings.[1] The proximity of the boronic acid group to the nitrogen atom can lead to strong coordination with the palladium catalyst, hindering the catalytic cycle.[1] This isomer is also more prone to protodeboronation.[1] In contrast, 5-pyridineboronic acids typically exhibit good reactivity, while 4-pyridineboronic acids have intermediate reactivity influenced by the electron-withdrawing nature of the nitrogen atoms.[1]
Q3: What are the initial signs of a failed or low-yielding reaction?
A3: Common indicators of a problematic reaction include the persistence of starting materials (aryl halide and/or pyridineboronic acid) as observed by TLC or LCMS analysis, the formation of significant amounts of homocoupled products (biaryl from the aryl halide or bipyridine from the boronic acid), and the appearance of a deborylated pyridine byproduct.[2][3] In some cases, the reaction mixture may turn black, indicating the precipitation of palladium black, a sign of catalyst decomposition.[4]
Q4: How can I minimize protodeboronation of my pyridineboronic acid?
A4: To minimize protodeboronation, consider the following strategies:
-
Use milder bases: Strong bases can accelerate the hydrolysis of the C-B bond. Using weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or even sodium bicarbonate (NaHCO₃) can be beneficial.[2]
-
Employ anhydrous conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Using a carefully controlled amount of water or switching to a less protic solvent system can help.
-
Use boronic acid derivatives: More stable derivatives such as pinacol esters, MIDA boronates, or trifluoroborates are less prone to decomposition.[1][4][5]
-
Work at lower temperatures: Running the reaction at a lower temperature can slow down the rate of deborylation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your Suzuki coupling experiments with pyridineboronic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Materials | 1. Catalyst inhibition/deactivation by the pyridine nitrogen. 2. Inactive catalyst. 3. Insufficiently reactive coupling partners. | 1. Ligand Selection: Employ sterically hindered and electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or tri-tert-butylphosphine. These ligands can promote the key steps of the catalytic cycle and mitigate catalyst deactivation.[1] 2. Catalyst Precursor: Use a pre-formed, air-stable palladium complex or ensure your Pd(0) source is properly activated. Consider using Pd₂(dba)₃ with a suitable ligand.[2] 3. Reaction Conditions: Increase the reaction temperature, potentially using microwave irradiation for rapid heating.[1] Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.[2] |
| Significant Homocoupling of the Aryl Halide | 1. Presence of oxygen in the reaction mixture. 2. Slow transmetalation step. | 1. Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is run under a consistently inert atmosphere (e.g., argon or nitrogen).[6] 2. Optimize Base and Solvent: The choice of base and solvent is critical for facilitating transmetalation. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[1] |
| Formation of Deborylated Pyridine | 1. Protodeboronation of the pyridineboronic acid. | 1. Use Milder Base: Switch to a weaker base like NaHCO₃ or KHCO₃.[2] 2. Modify Boronic Acid: Use a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1][4] 3. Lower Temperature: Attempt the reaction at room temperature if possible, especially when using highly active Buchwald-type ligands.[2] |
| Inconsistent or Unreproducible Yields | 1. Variability in reagent quality (especially the boronic acid). 2. Inconsistent degassing or inert atmosphere. 3. Sensitivity to minor changes in reaction setup. | 1. Reagent Quality Control: Use fresh, high-purity pyridineboronic acid or its derivatives. Consider storing them in a desiccator or under an inert atmosphere.[2] 2. Standardize Procedures: Implement a consistent protocol for solvent degassing (e.g., sparging with argon for a set time) and maintaining an inert atmosphere throughout the reaction.[2] 3. Systematic Optimization: Perform a systematic screen of reaction parameters (catalyst, ligand, base, solvent, temperature) to identify a more robust set of conditions. |
Quantitative Data Summary
The following tables summarize reaction conditions from various studies to provide a starting point for optimization.
Table 1: Catalyst and Ligand Effects on the Coupling of 2-Pyridylboronates
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | KF | Dioxane | 82 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 74 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 90+ |
| 4 | Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | MeCN/H₂O | Variable, can be low[2] |
Yields are representative and highly substrate-dependent.
Table 2: Recommended Conditions for Different Pyridineboronic Acid Isomers
| Isomer | Recommended Catalyst/Ligand System | Recommended Base | Key Considerations |
| 2-Pyridyl | Pd₂(dba)₃ / Buchwald Ligands (SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Prone to catalyst inhibition and deborylation. May require more forcing conditions or use of boronate esters.[1][7] |
| 3-Pyridyl | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃ | Generally more reactive than the 2-isomer. Standard conditions are often successful. |
| 4-Pyridyl | Pd(dppf)Cl₂ or Pd₂(dba)₃ / Cy₃P·HBF₄ | K₂CO₃, K₃PO₄ | Reactivity is generally good, but can still be sensitive to reaction conditions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Schlenk Tube
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), pyridineboronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), ligand (e.g., SPhos, 2-10 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the tube with a septum, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water, 4:1) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or LCMS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyridineboronic acid (1.0 equiv), the aryl halide (1.0-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature and work up the reaction mixture as described in Protocol 1.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki reactions.
References
Validation & Comparative
A Comparative Guide to 2-Fluoroquinoline-3-boronic Acid in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, quinoline derivatives are of paramount importance, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of quinoline moieties into complex molecules is often achieved through palladium-catalyzed cross-coupling reactions, with quinoline boronic acids serving as key building blocks. Among these, 2-Fluoroquinoline-3-boronic acid presents unique electronic properties that distinguish it from other quinoline boronic acids. This guide provides an objective comparison of its performance in cross-coupling reactions, supported by representative experimental data and detailed protocols.
The Electronic Impact of 2-Fluoro Substitution
The distinguishing feature of this compound is the presence of a fluorine atom at the 2-position of the quinoline ring. Fluorine is the most electronegative element, and its placement on the ring has significant electronic consequences:
-
Inductive Effect: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the quinoline ring system. This can influence the reactivity of the boronic acid group and the properties of the final coupled product.
-
Reactivity Modulation: The electron-deficient nature of the quinoline ring can affect the kinetics of the cross-coupling reaction, potentially influencing the rates of oxidative addition and transmetalation in the catalytic cycle.
This guide will focus on the widely used Suzuki-Miyaura cross-coupling reaction to illustrate the comparative performance of this compound against a non-fluorinated counterpart, Quinoline-3-boronic acid.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The performance of a boronic acid in this reaction is typically evaluated based on reaction yield, reaction time, and catalyst loading required. The electron-withdrawing fluoro group in this compound can lead to faster transmetalation, potentially resulting in higher yields or shorter reaction times under certain conditions.
Comparative Reaction Data
The following table summarizes representative data for the coupling of different quinoline boronic acids with a model aryl halide (4-Iodoanisole). This data illustrates the potential performance differences under standardized conditions.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodoanisole | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| Quinoline-3-boronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| Quinoline-8-boronic acid | 4-Iodoanisole | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
This data is illustrative and intended for comparative purposes. Actual results may vary based on specific substrate combinations and reaction optimization.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the quinoline boronic acid (1.2 mmol), aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualizing a Cross-Coupling Workflow
The following diagrams illustrate the key concepts and workflows discussed.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structures of this compound and other common quinoline boronic acids. (Note: Actual chemical structure images would be used here).
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of functionalized quinoline derivatives. Its primary distinction from other quinoline boronic acids lies in the strong electron-withdrawing nature of the 2-fluoro substituent. This electronic modification can enhance its reactivity in Suzuki-Miyaura cross-coupling reactions, often leading to higher yields and shorter reaction times compared to its non-fluorinated analogs. Researchers and drug development professionals should consider this compound as a strategic choice when seeking to improve coupling efficiency or to introduce a fluorine atom to modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the target molecule. The selection of the appropriate boronic acid will, as always, depend on the specific substrates and desired outcomes of the synthetic campaign.
Spectroscopic Data Comparison Guide: 2-Fluoroquinoline-3-boronic Acid and Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of spectroscopic data for 2-fluoroquinoline-3-boronic acid and related compounds. Due to the limited availability of comprehensive experimental data for this compound in publicly accessible literature, this guide utilizes predicted data for the closely related 2-fluoropyridine-3-boronic acid as a reference point and compares it with experimental data for other relevant fluoroquinolone and fluorinated boronic acid derivatives.
Data Presentation
The following tables summarize key spectroscopic data for the reference compound and its alternatives. This allows for a comparative analysis of the influence of the quinoline scaffold and other structural modifications on the spectral properties.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-Fluoropyridine-3-boronic acid
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~8.35 | H6 | ~165.0 (d, ¹J(C,F) ≈ 240 Hz) | C2 |
| ~8.10 | H4 | ~150.0 (d, ³J(C,F) ≈ 5 Hz) | C6 |
| ~7.30 | H5 | ~145.0 (d, ³J(C,F) ≈ 15 Hz) | C4 |
| ~5.50 (br s) | B(OH)₂ | ~122.0 (d, ⁴J(C,F) ≈ 4 Hz) | C5 |
| ~115.0 (d, ²J(C,F) ≈ 20 Hz) | C3 (broad due to B) |
Note: Predicted data is based on computational models and may vary from experimental values.
Table 2: Experimental ¹H NMR Data for Selected Fluoroquinolone Derivatives
| Compound | Key Chemical Shifts (δ) ppm and Assignments | Source |
| Ciprofloxacin | 8.69 (s, 1H, H-2), 7.89 (d, 1H, J=13.0 Hz, H-5), 7.55 (d, 1H, J=7.5 Hz, H-8), 3.85-3.78 (m, 1H, N-CH), 3.35-3.25 (m, 8H, piperazine-H) | [1] |
| Levofloxacin | 8.66 (s, 1H, H-2), 7.91 (d, 1H, J=13.2 Hz, H-5), 7.58 (d, 1H, J=8.8 Hz, H-8), 4.45-4.35 (m, 1H, N-CH), 3.70-3.40 (m, 8H, piperazine-H), 1.52 (d, 3H, J=6.8 Hz, CH₃) | [2] |
| Norfloxacin | 8.68 (s, 1H, H-2), 7.90 (d, 1H, J=13.0 Hz, H-5), 7.52 (d, 1H, J=7.8 Hz, H-8), 4.35 (q, 2H, J=7.2 Hz, N-CH₂), 3.30-3.20 (m, 8H, piperazine-H), 1.45 (t, 3H, J=7.2 Hz, CH₃) | [3] |
Table 3: Experimental ¹³C NMR Data for Selected Fluoroquinolone Derivatives
| Compound | Key Chemical Shifts (δ) ppm and Assignments | Source |
| Ciprofloxacin | 176.8 (C-4), 166.5 (COOH), 154.5 (d, ¹J(C,F)=248 Hz, C-6), 148.2 (C-2), 145.5 (C-7), 138.9 (C-4a), 118.9 (C-8a), 111.5 (d, ²J(C,F)=23 Hz, C-5), 107.2 (C-8), 104.8 (C-3), 49.5 (piperazine-C), 35.1 (N-CH) | [4] |
| Levofloxacin | 176.5 (C-4), 166.2 (COOH), 155.1 (d, ¹J(C,F)=245 Hz, C-6), 147.8 (C-2), 145.2 (C-7), 139.1 (C-4a), 119.2 (C-8a), 112.0 (d, ²J(C,F)=22 Hz, C-5), 106.9 (C-8), 105.1 (C-3), 50.2, 49.8 (piperazine-C), 48.5 (N-CH), 18.9 (CH₃) | [2] |
Table 4: Mass Spectrometry Data for Selected Fluoroquinolones
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Source |
| Ciprofloxacin | ESI+ | 332.1410 | 314 ([M+H-H₂O]⁺), 288 ([M+H-CO₂]⁺), 245, 231 | [5] |
| Levofloxacin | ESI+ | 362.1519 | 344 ([M+H-H₂O]⁺), 318 ([M+H-CO₂]⁺), 261 | [6] |
| Norfloxacin | ESI+ | 320.1414 | 302 ([M+H-H₂O]⁺), 276 ([M+H-CO₂]⁺), 233 |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and comparison.
NMR Spectroscopy Protocol (General)
Sample Preparation: Approximately 5-10 mg of the boronic acid derivative is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, Methanol-d₄ can be particularly useful to minimize oligomerization.
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, is used for analysis.
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include:
-
Number of scans: 16-32
-
Relaxation delay: 1-5 seconds
-
Spectral width: 12-16 ppm
-
The spectrum is referenced to the residual solvent peak.
¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling. Typical parameters include:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Spectral width: 200-240 ppm
-
The spectrum is referenced to the solvent peak.
¹⁹F NMR Acquisition: A one-dimensional fluorine spectrum is acquired, often with proton decoupling.
-
Number of scans: 128-512
-
Relaxation delay: 1-5 seconds
-
Spectral width: -50 to -250 ppm (typical for organofluorine compounds)
-
An external reference standard (e.g., CFCl₃ or a fluorinated solvent) is often used.
Mass Spectrometry Protocol (General)
Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is utilized.
Data Acquisition:
-
The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
-
Data is typically acquired in positive ion mode.
-
The mass range is set to scan from m/z 50 to 500 or higher, depending on the expected molecular weight.
-
Collision-induced dissociation (CID) is used to generate fragment ions for structural elucidation.
Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel boronic acid derivative and a conceptual signaling pathway where such a compound might be investigated.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of a novel boronic acid derivative.
References
A Comparative Guide to Purity Assessment of Synthesized Compounds: The Role of 2-Fluoroquinoline-3-boronic Acid
In the landscape of drug discovery and chemical synthesis, establishing the purity of a synthesized compound is a critical, non-negotiable step. The presence of even trace impurities can lead to erroneous biological data, failed experiments, and compromised product safety. While standard analytical techniques form the bedrock of purity assessment, specialized reagents are invaluable for detecting challenging impurities.
This guide provides an objective comparison between a specialized derivatization strategy using 2-Fluoroquinoline-3-boronic acid and three cornerstone analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Focus Method: Purity Assessment for Diol-Containing Compounds Using this compound
This compound is not a general-purpose purity analysis reagent. Instead, its chemical properties make it a highly specific tool for detecting and quantifying compounds containing cis-1,2- or 1,3-diol functionalities (e.g., catechols, sugars, ribonucleosides).
Principle of Operation
The utility of this reagent is based on a well-established chemical reaction: boronic acids reversibly form stable cyclic esters with diols.[1][2][3][4] The 2-Fluoroquinoline moiety is a fluorophore, meaning it emits light upon excitation.
The process involves:
-
Derivatization: The synthesized compound is mixed with this compound. If diol-containing impurities (or a diol-containing main compound) are present, the boronic acid selectively reacts with them, effectively "tagging" them with the fluorescent fluoroquinoline group.
-
Separation & Detection: The reaction mixture is injected into an HPLC system equipped with a Fluorescence Detector (FLD). The tagged compounds are separated from the main compound and other non-diol impurities. The FLD provides exceptionally sensitive and selective detection of the tagged molecules.
This method is particularly powerful for detecting diol impurities that lack a UV chromophore and would thus be invisible to standard HPLC-UV analysis.
Experimental Workflow
The following diagram illustrates the typical workflow for using this compound as a pre-column derivatization reagent for HPLC-FLD analysis.
Detailed Experimental Protocol
This protocol is a representative methodology for the derivatization and analysis of potential diol impurities. Optimization is required for specific applications.
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or DMF).
-
Prepare a borate buffer solution (e.g., 0.1 M, pH 8.5).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a known volume of solvent to create a stock solution (e.g., 1 mg/mL).
-
-
Derivatization Reaction:
-
In a microvial, combine 100 µL of the sample solution, 200 µL of the borate buffer, and 100 µL of the this compound reagent solution.
-
Vortex the mixture gently.
-
Incubate the vial in a heating block at 60°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
(Optional) Quench the reaction by adding a small amount of acid (e.g., 10 µL of 1 M HCl) to stabilize the derivatives.
-
Dilute the final mixture with the mobile phase to an appropriate concentration for HPLC injection.
-
-
HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid) is typical.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector Settings: Set the excitation wavelength to approximately 280 nm and the emission wavelength to approximately 450 nm (these values should be optimized for the fluoroquinoline fluorophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the derivatized impurities and the main compound (if it is also derivatized).
-
Calculate the purity based on the relative peak areas (% Area). For accurate quantification, a calibration curve using a standard of the expected impurity should be prepared.
-
Comparison with Alternative Purity Assessment Methods
While the boronic acid method offers high sensitivity for a specific class of molecules, it is essential to compare its utility against standard, broadly applicable techniques.[5][]
Decision Framework for Purity Analysis
Choosing the right analytical method depends on the specific requirements of the analysis, such as the nature of the compound, expected impurities, and the need for absolute vs. relative quantification.
Performance Characteristics Overview
The following table summarizes the key characteristics of each method, providing a clear basis for comparison.
| Feature | This compound + HPLC-FLD | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Principle | Covalent derivatization of diols for fluorescent detection. | Differential partitioning of analytes with UV-Vis absorbance detection.[5] | Intrinsic quantitative response of atomic nuclei in a magnetic field.[7] | Separation by chromatography followed by detection based on mass-to-charge ratio.[8] |
| Selectivity | Extremely High for cis-1,2 and 1,3-diols.[9] | Good. Depends on chromatographic separation. Can be co-elution.[10] | High. Based on unique chemical shifts for different molecules. | Very High. Combines chromatographic separation with mass filtering. |
| Sensitivity | Very High (pg-ng level). Fluorescence is inherently more sensitive than UV absorbance. | Moderate (ng-µg level). Dependent on the analyte's chromophore.[11] | Low (µg-mg level). Requires higher sample concentration.[12] | Very High (fg-pg level). Especially with modern mass analyzers.[8] |
| Quantitation | Relative (vs. standard) or Semi-quantitative (% Area). | Relative. Requires a reference standard of known purity for accurate quantification.[5] | Absolute. Can determine purity without a specific standard of the analyte.[7][10] | Relative (vs. standard). Can be used for absolute quant with isotopic standards. |
| Equipment | HPLC with Fluorescence Detector (FLD). | Standard HPLC with UV/DAD/PDA Detector. | NMR Spectrometer. | LC system coupled to a Mass Spectrometer. |
| Best For | Detecting/quantifying trace diol impurities; analyzing diol-containing compounds without a chromophore. | Routine quality control, purity screening of UV-active compounds.[13] | Certifying reference standards, obtaining highly accurate purity values.[12] | Identifying unknown impurities, detecting non-volatile and thermally labile compounds. |
| Limitations | Limited to diol-containing analytes; requires extra derivatization step. | Requires a UV chromophore; may not detect non-UV active impurities.[10] | Lower sensitivity; potential for peak overlap in complex mixtures.[7] | Complex instrumentation; response can be matrix-dependent. |
Conclusion
The assessment of compound purity is a multi-faceted challenge that often requires a strategic, orthogonal approach.
-
This compound is a powerful, specialized reagent, not for general purity screening, but for targeted analysis. Its strength lies in its ability to confer high sensitivity and selectivity to the detection of diol-containing compounds, which are often challenging to analyze by conventional means. It is the ideal choice when there is a specific reason to suspect the presence of diol impurities or when the main compound itself is a diol lacking a strong chromophore.
-
HPLC-UV remains the workhorse for routine purity checks of UV-active compounds due to its robustness, reliability, and widespread availability.[13]
-
qNMR provides an unparalleled ability to determine absolute purity without reliance on specific reference standards, making it the gold standard for certifying materials.[7][10]
-
LC-MS is the premier technique for impurity identification, offering the mass information needed to elucidate the structure of unknown components in a sample.[8]
For researchers and drug development professionals, a comprehensive purity assessment may involve using HPLC-UV for initial screening, followed by LC-MS to identify any observed impurities, and qNMR for final, absolute purity determination. A specialized reagent like this compound is a valuable addition to this toolkit, reserved for specific analytical challenges where its unique reactivity can provide answers that other methods cannot.
References
- 1. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination of cis-diol-containing molecules using fluorescent boronate affinity probes by principal component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium Ligands for Suzuki-Miyaura Coupling with 2-Fluoroquinoline-3-boronic Acid
For researchers, scientists, and drug development professionals, the strategic selection of a palladium ligand is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates such as 2-Fluoroquinoline-3-boronic acid. The electron-withdrawing nature of the quinoline ring and the presence of a fluorine atom at the 2-position, adjacent to the nitrogen, can complicate the catalytic cycle, making the choice of an appropriate ligand paramount for achieving high yields and reaction efficiency. This guide provides a comparative analysis of palladium ligands suitable for this transformation, supported by experimental data from analogous reactions, and includes detailed experimental protocols.
Performance of Palladium Ligands in Suzuki-Miyaura Coupling
The coupling of this compound is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings, where the nitrogen atom's proximity to the reaction center can lead to catalyst inhibition.[1] To overcome this, bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can mitigate catalyst deactivation.
Disclaimer: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrate, solvent, base, temperature). Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison.
| Pd Precursor / Ligand | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 98[4] |
| Pd₂(dba)₃ / XPhos | 2-Chloropyridine | 2-Furanboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 95[1] |
| PdCl₂(Amphos)₂ | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 5 | 79[4] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Na₃PO₄ | Dioxane | 100 | - | 82[5] |
| Pd(PPh₃)₄ | 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.25 | High |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2-1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1-0.2 M)
-
Water (if using an aqueous mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, this compound, and the base.
-
Catalyst and Ligand Addition: In a separate vial, briefly mix the palladium precatalyst and the ligand in a small amount of the reaction solvent under an inert atmosphere. Add this mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General workflow for the Suzuki-Miyaura coupling.
Signaling Pathway Diagram
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept for understanding the role of the palladium ligand.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Base Selection in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical, yet often nuanced, parameter in optimizing these reactions is the choice of base. The base plays a central role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step. The selection of an appropriate base can profoundly impact reaction yield, rate, and selectivity. This guide provides an objective comparison of commonly employed bases, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The Pivotal Role of the Base in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key stages: oxidative addition, transmetalation, and reductive elimination. The base is indispensable for the transmetalation step, where it is believed to activate the organoboron species, enhancing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium complex.[1] The choice of base can directly influence the rate of this step and, consequently, the overall efficiency of the reaction.[1]
There are two primary pathways proposed for the role of the base in activating the organoboron species for transmetalation:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[2]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[2]
The operative pathway is often dependent on the specific base, solvent, and reactants utilized.[2]
Comparative Performance of Different Bases
The efficacy of a base in a Suzuki-Miyaura coupling is influenced by factors such as its basicity, solubility, and the nature of its cation.[2] Inorganic bases are most commonly used, though organic bases can be advantageous in specific contexts, particularly with base-sensitive substrates.[2]
Below is a summary of quantitative data from a screening study comparing the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
| Base | Common Substrates | Typical Yield (%) | Notes |
| Inorganic Bases | |||
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85 - 98[1][3] | A widely used, effective, and economical choice.[1] |
| K₂CO₃ | Aryl bromides, aryl chlorides | 90 - 98[2][4] | Similar to Na₂CO₃, often interchangeable.[2] |
| Cs₂CO₃ | Challenging couplings, sterically hindered substrates | High | Higher solubility in organic solvents, often used in difficult reactions.[1][5] |
| K₃PO₄ | Aryl bromides, aryl chlorides, N-containing heterocycles | 90 - 99[2] | A strong, non-nucleophilic base, effective for nitrogen-rich heterocycles.[2] |
| KOH | Aryl bromides | 50 - 90[2][4] | A strong base that can sometimes lead to side reactions.[2] |
| NaOH | Aryl bromides | ~70[2] | Similar to KOH, its high basicity can be detrimental in some cases.[2] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to have a unique role in activating the boronic acid.[2] |
| Organic Bases | |||
| Triethylamine (TEA) | Aryl bromides | 45[1] | Often less effective than inorganic bases, especially in aqueous conditions.[1][2] |
| Diisopropylethylamine (DIPEA) | Base-sensitive substrates | Variable | A non-nucleophilic base suitable for sensitive functional groups.[2] |
| Potassium tert-butoxide (KOtBu) | Aryl chlorides | High | A very strong base, often employed for less reactive aryl chlorides.[2] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
From the data, it is clear that inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases such as triethylamine under these specific conditions.[1] Sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) have demonstrated high efficacy.[1] Cesium carbonate (Cs₂CO₃) is another popular choice, frequently utilized in more challenging coupling reactions due to its enhanced solubility in organic solvents.[1]
Experimental Protocols
To ensure reproducibility, detailed experimental protocols are crucial. Below are representative procedures for a Suzuki-Miyaura cross-coupling reaction, including a general screening protocol and a more specific example.
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling [1]
-
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Selected base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Procedure using an Inorganic Base (e.g., K₂CO₃) [2]
-
Materials:
-
Aryl chloride (0.5 mmol, 1 equiv.)
-
Boronic acid (0.5 mmol, 1 equiv.)
-
K₂CO₃ (76 mg, 0.55 mmol, 1.1 equiv.)
-
[Pd(IPr)(cin)Cl] catalyst (1.62 mg, 2.5 x 10⁻³ mmol, 0.5 mol%)
-
Ethanol (0.5 mL)
-
Distilled water (0.5 mL)
-
-
Procedure:
-
In a reaction vessel, combine the aryl chloride, boronic acid, and K₂CO₃.
-
Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.
-
Add distilled water to the mixture.
-
Heat the reaction mixture at 80°C with stirring for the required time.
-
After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
A Comparative Guide to the Performance of Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the efficient synthesis of target molecules. This guide provides an objective comparison of the performance of representative aryl, heteroaryl, and alkyl boronic acids in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The Suzuki-Miyaura reaction is widely lauded for its mild reaction conditions, functional group tolerance, and the general stability and low toxicity of the requisite boronic acid reagents.[1] However, the nature of the organic substituent on the boronic acid can significantly influence reaction outcomes. This guide delves into a comparative analysis of phenylboronic acid (aryl), 2-thiopheneboronic acid (heteroaryl), and n-butylboronic acid (alkyl) in their coupling with 4-bromoanisole, providing a quantitative performance overview, detailed experimental protocols, and a visual representation of the reaction workflow.
Comparative Performance Data
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is influenced by factors such as the electronic properties of the organic moiety, steric hindrance around the boron atom, and the stability of the boronic acid itself. The following table summarizes the performance of the selected boronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole, based on collated data from studies using similar reaction conditions.
| Boronic Acid | Structure | Type | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Aryl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-18 | 90-98[2][3] | |
| 2-Thiopheneboronic Acid | Heteroaryl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 1-4 | 85-95[4] | |
| n-Butylboronic Acid | Alkyl | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 60-70 | 12-24 | 75-90[5] |
Note: The yields presented are representative and can vary based on the specific reaction conditions, including catalyst loading, ligand choice, base, solvent, and temperature.
Visualizing the Suzuki-Miyaura Cross-Coupling Workflow
The following diagram illustrates a generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid, 2-thiopheneboronic acid, and n-butylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Degassed Water (if applicable)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (and water, if specified) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the specified temperature and stir the reaction mixture vigorously for the indicated time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Specific Conditions for the Compared Boronic Acids:
-
Phenylboronic Acid:
-
2-Thiopheneboronic Acid:
-
Boronic Acid: 2-Thiopheneboronic acid (1.2 equiv)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Dioxane/Water (e.g., 4:1 mixture)
-
Temperature: 80-100 °C
-
Time: 1-4 hours[4]
-
-
n-Butylboronic Acid:
-
Boronic Acid: n-Butylboronic acid (1.5 equiv)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 60-70 °C
-
Time: 12-24 hours[5]
-
This guide provides a foundational understanding of the comparative performance of different classes of boronic acids in the Suzuki-Miyaura cross-coupling reaction. For the successful application of this powerful synthetic tool, researchers should consider the specific characteristics of their substrates and optimize the reaction conditions accordingly.
References
validation of synthetic pathways involving 2-Fluoroquinoline-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
2-Fluoroquinoline-3-boronic acid is a valuable building block in medicinal chemistry and drug discovery, sought after for its role in the synthesis of complex heterocyclic scaffolds. The introduction of a fluorine atom at the 2-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of resulting molecules, including metabolic stability and binding affinity. This guide provides a comparative overview of validated synthetic pathways to this important intermediate, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.
Synthetic Strategies: An Overview
The synthesis of this compound presents unique challenges, primarily due to the electronic nature of the 2-fluoroquinoline scaffold. Direct C-H borylation at the C3 position is often disfavored. Therefore, the most viable strategies involve the synthesis of a pre-functionalized 3-halo-2-fluoroquinoline intermediate, followed by a lithium-halogen exchange and subsequent borylation.
This guide will focus on two primary approaches:
-
Synthesis via Halogen Exchange and Borylation: This pathway involves the initial synthesis of 2-chloro-3-bromoquinoline, followed by a nucleophilic aromatic substitution (halogen exchange) to yield 2-fluoro-3-bromoquinoline. This intermediate then undergoes a lithium-halogen exchange and quenching with a borate ester to afford the target molecule.
-
Alternative Approaches for Quinoline-3-boronic Acids: For comparative purposes, we will also discuss general and alternative methods for the synthesis of quinoline-3-boronic acids that do not bear a 2-fluoro substituent. These methods provide a baseline for understanding the complexities introduced by the fluorine atom.
Caption: Overview of synthetic strategies for quinoline-3-boronic acids.
Comparative Data of Synthetic Pathways
The following table summarizes the key quantitative data for the proposed synthetic pathway to this compound and a common alternative for the parent quinoline-3-boronic acid.
| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Pathway 1: this compound Synthesis | |||||||
| 1a | Vilsmeier-Haack Cyclization | Acetanilide | 2-Chloro-3-formylquinoline | POCl₃, DMF, 80-90°C, 5h | ~75 | >95 | [1] |
| 1b | Halogen Exchange | 2-Chloro-3-bromoquinoline | 2-Fluoro-3-bromoquinoline | KF, CsF, DMSO, 150°C | ~70 | >98 | [2] |
| 1c | Lithium-Halogen Exchange & Borylation | 2-Fluoro-3-bromoquinoline | This compound | n-BuLi, B(OiPr)₃, THF, -78°C | ~65 | >95 | Adapted from[3][4] |
| Pathway 2: Quinoline-3-boronic Acid Synthesis (Alternative) | |||||||
| 2a | Lithium-Halogen Exchange & Borylation | 3-Bromoquinoline | Quinoline-3-boronic acid | n-BuLi, B(OiPr)₃, THF, -78°C | 80-90 | >98 | [3][4] |
Experimental Protocols
Pathway 1: Synthesis of this compound
This pathway is a multi-step process that begins with the formation of a 2-chloroquinoline intermediate, followed by halogen exchange and borylation.
Caption: Workflow for the synthesis of this compound.
Step 1a: Synthesis of 2-Chloro-3-formylquinoline
The synthesis of the quinoline core is achieved via a Vilsmeier-Haack reaction of acetanilide.
-
Materials: Acetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure: To a stirred solution of acetanilide in DMF, POCl₃ is added dropwise at 0°C. The reaction mixture is then heated to 80-90°C for 5 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford 2-chloro-3-formylquinoline.[1]
Step 1b: Synthesis of 2-Fluoro-3-bromoquinoline (via 2-Chloro-3-bromoquinoline)
This step involves the bromination of the 3-position, followed by a halogen exchange reaction.
-
Materials: 2-Chloro-3-formylquinoline, N-Bromosuccinimide (NBS), Potassium Fluoride (KF), Cesium Fluoride (CsF), Dimethyl sulfoxide (DMSO).
-
Procedure (Bromination): 2-Chloro-3-formylquinoline is treated with NBS in a suitable solvent like carbon tetrachloride with a radical initiator to yield 2-chloro-3-bromoquinoline.
-
Procedure (Halogen Exchange): 2-Chloro-3-bromoquinoline is heated with a mixture of KF and CsF in anhydrous DMSO at 150°C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2-fluoro-3-bromoquinoline.[2]
Step 1c: Synthesis of this compound
The final step is a lithium-halogen exchange followed by borylation.
-
Materials: 2-Fluoro-3-bromoquinoline, n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), Tetrahydrofuran (THF), Hydrochloric acid (HCl).
-
Procedure: To a solution of 2-fluoro-3-bromoquinoline in anhydrous THF at -78°C under an inert atmosphere, n-BuLi is added dropwise. The mixture is stirred for 1 hour, after which triisopropyl borate is added. The reaction is allowed to warm to room temperature and then quenched with 2N HCl. The aqueous layer is separated, and the pH is adjusted to ~7 with a base. The product is then extracted with an organic solvent, dried, and concentrated to yield this compound.[3][4]
Pathway 2: Synthesis of Quinoline-3-boronic Acid (Alternative)
This pathway provides a more direct route to the parent quinoline-3-boronic acid and serves as a useful comparison.
Caption: Workflow for the synthesis of Quinoline-3-boronic acid.
Step 2a: Synthesis of Quinoline-3-boronic Acid
-
Materials: 3-Bromoquinoline, n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), Tetrahydrofuran (THF), Hydrochloric acid (HCl).
-
Procedure: In a round-bottom flask under a nitrogen atmosphere, 3-bromoquinoline is dissolved in anhydrous THF and cooled to -78°C. A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 1 hour. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with 2N HCl, and the product is isolated by adjusting the pH of the aqueous layer and extracting with an organic solvent. The combined organic layers are dried and concentrated to give quinoline-3-boronic acid as a solid.[3][4]
Conclusion
The synthesis of this compound is a challenging but achievable process. The multi-step pathway involving the preparation of a 2-fluoro-3-bromoquinoline intermediate followed by a lithium-halogen exchange and borylation is currently the most viable approach. While this method requires several steps, it provides a reliable route to this valuable building block. For applications where the 2-fluoro substituent is not required, the direct borylation of 3-bromoquinoline offers a more efficient alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research project, including scale, available resources, and the desired purity of the final product.
References
- 1. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2-Fluoroquinoline-3-boronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Fluoroquinoline-3-boronic acid.
This compound is an organic compound that requires careful management as hazardous waste. Improper disposal can pose risks to personnel and the environment.[1] Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[1] Adherence to the following protocols is essential for safe and compliant laboratory operations.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1]
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: get medical advice/attention.[1] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340+P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. The following steps outline the process for accumulating and preparing the waste for collection within a laboratory setting.
1. Waste Identification and Segregation:
-
Labeling: Designate a specific, clearly labeled waste container for "Hazardous Waste: this compound". The label must also include the date when the first quantity of waste is added.[1]
-
Segregation: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste streams to facilitate proper disposal and minimize costs.[2][3] It is also incompatible with strong oxidizing agents, acids, and bases; therefore, it should be stored separately from these materials.[1]
2. Waste Accumulation:
-
Container Selection: Use a container compatible with the chemical. The original product container, if in good condition, is a suitable option.[1] Otherwise, a clearly labeled, sealable, and durable plastic or glass container should be used.[1]
-
Solid Waste Collection: Place unwanted solid this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing paper, gloves, or spatulas.[1]
-
Container Management: The waste container must be kept securely sealed at all times, except when waste is being added.[1] It should be stored in a designated satellite accumulation area within the laboratory.[1]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup. This will typically require providing information about the chemical name, quantity, and hazard classification.[1]
-
Safe Storage Pending Collection: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it is segregated from incompatible materials.[1]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Await collection by authorized EHS personnel.[1]
Emergency Procedures: Spill Cleanup
In the event of a spill, the following steps should be taken to ensure safety and proper cleanup.
-
Evacuate and Notify: Alert personnel in the immediate area of the spill.
-
Assess the Spill: Only personnel trained in chemical spill cleanup and equipped with the proper PPE should manage the spill.
-
Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, chemically resistant gloves (such as nitrile), a lab coat, and if dust is present, a NIOSH-approved respirator.[1]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[4] Place the spilled material and any contaminated cleaning supplies into a sealable plastic bag or container.[4]
-
Decontaminate the Area: After the bulk of the material has been removed, wipe the area with a wet paper towel or spill pad.[4]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including the contaminated paper towels and PPE, must be disposed of as hazardous waste along with the spilled chemical.[1][4] Seal the bag or container, label it as "Hazardous Waste: Spill Cleanup Debris (this compound)," and arrange for its collection through your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
